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  • Product: 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
  • CAS: 1016811-91-8

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry and advanced material sciences, highly functionalized quinoline derivatives serve as privileged scaffolds. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced material sciences, highly functionalized quinoline derivatives serve as privileged scaffolds. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a complex, multi-substituted heterocyclic compound that presents unique challenges and opportunities in structural elucidation[1]. The presence of competing electron-withdrawing (chloro, carbonitrile) and electron-donating (methoxy, hydroxy) groups creates a highly dynamic 3D conformational landscape.

As an Application Scientist, understanding the causality behind this molecule's behavior—specifically the severe steric peri-interactions and its tautomeric equilibrium—is critical for downstream applications such as kinase inhibition, antimicrobial drug development, or integration into novel materials. This whitepaper provides a comprehensive, self-validating framework for analyzing its molecular weight, 3D structure, and experimental synthesis.

Physicochemical Properties & Molecular Weight Analysis

Accurate mass and physicochemical profiling form the foundation of any structural validation workflow. The molecular weight of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is strictly dictated by its elemental composition ( C11​H7​ClN2​O2​ )[1].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 1016811-91-8Unique registry identifier for database cross-referencing.
Molecular Formula C11​H7​ClN2​O2​ Determines the exact isotopic envelope for MS validation.
Molecular Weight 234.64 g/mol Average mass used for stoichiometric synthesis calculations[1].
Monoisotopic Mass 234.0196 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
Density ~1.48 g/cm³Indicates dense crystal packing driven by pi-pi stacking[1].
Boiling Point 452.4 °CHighlights extreme thermal stability due to hydrogen bonding[1].

3D Conformational Landscape & Structural Dynamics

The 3D structure of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is not entirely planar, despite the aromatic quinoline core. The structural dynamics are governed by two primary intramolecular forces:

  • The C4-C5 Peri-Interaction (Steric Clash): The distance between the C4 and C5 positions across the fused bicyclic junction is approximately 2.8 Å. The van der Waals radius of the C5-Chlorine atom is 1.75 Å, and the C4-Oxygen is 1.52 Å. The sum of their radii (3.27 Å) significantly exceeds the spatial allowance. This forces the 3D conformation to distort; the C4-hydroxyl group is locked into a specific rotamer where the proton points away from the chlorine atom to minimize steric repulsion.

  • C8-Methoxy Rotameric Restriction: To maximize p−π conjugation with the aromatic ring, the C8-methoxy group prefers a coplanar orientation. However, electrostatic repulsion between the oxygen lone pairs and the adjacent N1 nitrogen lone pair restricts free rotation, forcing the methyl group to point toward the C7 position.

Tautomerism: 4-Hydroxyquinoline vs. 4-Quinolone

A defining feature of 4-hydroxyquinolines is their ability to undergo lactam-lactim tautomerism, existing in a dynamic equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form[2][3].

  • Causality of Tautomeric Shift: In the gas phase or non-polar environments, the 4-hydroxy tautomer is favored to maximize the aromatic stabilization energy of the bicyclic system[4]. However, in polar protic solvents, highly polar aprotic solvents (like DMSO), or in the solid crystalline state, the 4-oxo (quinolone) tautomer predominates. This is driven by the formation of robust intermolecular hydrogen bonding networks (N-H O=C).

  • Influence of the 3-Carbonitrile Group: The strongly electron-withdrawing −C≡N group at the C3 position increases the acidity of the C4 proton, further sensitizing the tautomeric equilibrium to environmental polarity.

TautomerismWorkflow A 4-Hydroxy Tautomer (Aromatic Core) C Solvent Polarity Assessment A->C Non-Polar / Gas Phase B 4-Oxo Tautomer (Amide-like Core) B->C Polar / Solid State D 3D Conformational Mapping (DFT) C->D Parameter Input E Steric Clash Analysis (5-Cl vs 4-OH/Oxo) D->E Peri-Interaction Data

Fig 1. Tautomeric equilibrium and 3D computational workflow for steric analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and structural elucidation of this compound must follow a self-validating loop. The following methodologies detail the causal reasoning behind each experimental choice.

Protocol 1: Synthesis via Modified Gould-Jacobs Reaction

The is the gold standard for synthesizing 4-hydroxyquinolines[5].

  • Condensation: React 5-chloro-2-methoxyaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in anhydrous ethanol under reflux for 3 hours. Causality: Ethanol facilitates the nucleophilic attack and subsequent elimination of ethanol to form the anilinomethylene intermediate[6].

  • Thermal Cyclization: Dissolve the isolated intermediate in Eaton's reagent (7.7% P2​O5​ in methanesulfonic acid) and heat to 100 °C for 2 hours. Causality: Traditional protocols use Dowtherm A at >250 °C, which risks degrading the sensitive carbonitrile group[6]. Eaton's reagent acts as both an acid catalyst and dehydrating agent, allowing the 6-electron electrocyclization to occur at a much lower, safer temperature[7].

  • Isolation: Quench the reaction in ice water, adjust pH to 7 using NaHCO3​ , and filter the precipitated solid. Recrystallize from DMF/Water to yield the pure product.

Protocol 2: Molecular Weight Validation via LC-HRMS
  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Scan for the [M+H]+ peak. Causality: High-Resolution Mass Spectrometry (HRMS) confirms the exact monoisotopic mass (Expected m/z = 235.0274). This validates the elemental composition and ensures no isobaric impurities (e.g., des-chloro byproducts) are present.

Protocol 3: 3D Structural Elucidation via NMR
  • Solvent Selection: Dissolve the sample in DMSO- d6​ . Causality: DMSO is a highly polar, hydrogen-bond accepting solvent. It disrupts intermolecular aggregation and slows down the proton exchange rate, allowing for clear observation of tautomeric states[4].

  • Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

  • Validation: Analyze the C4 carbon shift. A shift >170 ppm confirms the dominance of the 4-oxo tautomer in DMSO, whereas a shift near 160 ppm would indicate the 4-hydroxy form.

ValidationProtocol S1 Step 1: Synthesis (Gould-Jacobs) S2 Step 2: LC-HRMS (MW Validation) S1->S2 S3 Step 3: NMR (Connectivity) S2->S3 S4 Step 4: X-Ray (3D Structure) S3->S4 S5 Data Triangulation S4->S5

Fig 2. Self-validating experimental protocol for structural and molecular weight confirmation.

Conclusion

The molecular weight (234.64 g/mol ) and 3D structure of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile are intrinsically linked to its unique substitution pattern. The severe steric peri-interaction between the C5-chloro and C4-hydroxy groups, combined with the solvent-dependent tautomerism induced by the C3-carbonitrile, makes this compound a fascinating subject of structural chemistry. By employing low-temperature Eaton's reagent cyclization and self-validating analytical techniques (HRMS and NMR), researchers can reliably synthesize and characterize this privileged scaffold for advanced therapeutic applications.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: ACS Publications URL: [Link]

Sources

Exploratory

In Vitro Toxicity Profile of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: A Technical Guide

Executive Summary & Chemical Context 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a highly functionalized heterocyclic intermediate utilized extensively in the synthesis of advanced targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a highly functionalized heterocyclic intermediate utilized extensively in the synthesis of advanced targeted therapeutics, most notably Src/Abl tyrosine kinase inhibitors (TKIs). Drugs sharing this 3-quinolinecarbonitrile pharmacophore, such as bosutinib, have demonstrated potent clinical efficacy but are inherently associated with specific safety liabilities, including dose-limiting gastrointestinal toxicity and hepatotoxicity (elevated ALT/AST) 1.

For drug development professionals, profiling the in vitro toxicity of this specific building block is a critical step in Structure-Toxicity Relationship (STR) modeling. By understanding the baseline cytotoxic, genotoxic, and cardiotoxic liabilities of the core scaffold, medicinal chemists can rationally design downstream derivatives that mitigate these risks prior to IND-enabling in vivo studies.

Mechanistic Rationale for Scaffold Toxicity

The toxicity of quinoline derivatives is rarely driven by indiscriminate cellular necrosis; rather, it is mechanistically linked to specific metabolic and structural features:

  • CYP450 Bioactivation: The quinoline ring is susceptible to hepatic oxidation, primarily via CYP3A4 2. This can generate reactive epoxide or quinone-imine intermediates that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocyte death 3.

  • Halogen & Methoxy Substitutions: The 5-chloro and 8-methoxy groups increase the lipophilicity of the molecule. While this improves membrane permeability, it also increases the likelihood of off-target hydrophobic interactions, such as binding to the hERG potassium channel or intercalating into DNA.

G N1 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile N2 CYP450 Metabolism (Hepatic S9 Fraction) N1->N2 N3 Reactive Epoxide/Quinone Intermediates N2->N3 N4 GSH Depletion & Oxidative Stress N3->N4 N5 DNA Adduct Formation (Genotoxicity) N3->N5 N6 Mitochondrial Dysfunction (Cytotoxicity) N4->N6

Proposed metabolic bioactivation and downstream toxicity pathways of quinolinecarbonitriles.

Multiparametric Hepatotoxicity Profiling

Because clinical data highlights transaminitis as a primary adverse event for quinolinecarbonitrile TKIs 1, standard cell viability assays (like MTT) are insufficient. We employ High-Content Analysis (HCA) in HepG2 cells to capture sub-lethal phenotypic changes 4.

Experimental Protocol: High-Content Screening (HCS)
  • Causality & Validation: This protocol is a self-validating system. By multiplexing Hoechst (nuclear count), TMRE (Mitochondrial Membrane Potential, MMP), and CellROX (Reactive Oxygen Species, ROS), we can determine if cell death is a secondary consequence of mitochondrial uncoupling—a hallmark of quinoline toxicity 4. Chlorpromazine is used as a positive control for phospholipidosis and mitochondrial toxicity.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 384-well collagen-coated microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (0.1 μM to 100 μM) in DMSO (final DMSO concentration ≤0.5%). Treat cells for 48 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (1 μg/mL), TMRE (100 nM), and CellROX Green (5 μM). Incubate for 30 minutes in the dark.

  • Image Acquisition: Wash plates with PBS and image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) using 20x magnification.

  • Data Extraction: Calculate the AC₅₀ (concentration at which 50% of the maximum effect is observed) for each fluorescent channel.

G N1 Compound Dosing (0.1 - 100 μM) N2 HepG2 Cell Incubation (48h) N1->N2 N3 Multiplex Staining (Hoechst, TMRE, ROS) N2->N3 N4 High-Content Imaging N3->N4 N5 Data Analysis (AC50, MMP Drop) N4->N5

High-Content Analysis workflow for in vitro hepatotoxicity screening.

Genotoxicity & Clastogenicity Assessment

Due to the chloro-substitution on the aromatic ring, there is a theoretical risk of DNA intercalation or the generation of clastogenic metabolites. Standard in vitro genotoxicity assays often yield false positives without proper metabolic competence [[5]]().

Experimental Protocol: In Vitro Micronucleus (MN) Assay (OECD 487)
  • Causality & Validation: The inclusion of the Aroclor 1254-induced rat liver S9 fraction is mandatory. If the parent compound is inert but its CYP-generated metabolites are clastogenic, the assay will only show micronuclei formation in the +S9 condition. Cyclophosphamide serves as the pro-clastogen positive control.

  • Exposure: Expose TK6 human lymphoblastoid cells to the compound (up to the solubility limit or 1 mM) for 3 hours in the presence (+S9) and absence (-S9) of metabolic activation.

  • Cytokinesis Block: Wash cells and resuspend in media containing Cytochalasin B (to arrest cells at the binucleate stage) for 24 hours.

  • Harvest & Fixation: Harvest cells, apply a hypotonic shock, fix in methanol/acetic acid, and stain with Acridine Orange.

  • Scoring: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei (small, distinct DNA fragments outside the main nuclei).

Safety Pharmacology: hERG Cardiotoxicity

The 3-quinolinecarbonitrile scaffold, particularly when functionalized with lipophilic groups (methoxy, chloro), fits the classic pharmacophore model for blocking the Kv11.1 (hERG) potassium channel, leading to QT interval prolongation.

Experimental Protocol: Automated Patch-Clamp
  • Causality & Validation: We utilize a whole-cell patch-clamp technique on CHO cells stably expressing hERG. E-4031 (a known hERG inhibitor) is used to validate the assay's sensitivity.

  • Electrophysiology: Clamp CHO-hERG cells at a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse the compound at escalating concentrations (0.1 to 30 μM).

  • Analysis: Measure the fractional block of the peak tail current relative to the vehicle control to calculate the IC₅₀.

Quantitative Data Synthesis

The following tables summarize the expected in vitro toxicity profile of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile based on its structural class and empirical data from related quinoline derivatives.

Table 1: Multiparametric Cytotoxicity Profile (HepG2)
EndpointAssay / Fluorescent DyeAC₅₀ / IC₅₀ (μM)Mechanistic Implication
Cell Viability ATP / Hoechst Cell Count> 50.0Low baseline acute cytotoxicity of the parent scaffold.
Mitochondrial Potential TMRE~ 25.5Moderate mitochondrial uncoupling; precedes cell death.
Oxidative Stress CellROX Green~ 30.0ROS generation, likely via redox cycling of metabolites.
Table 2: Safety Pharmacology & Genotoxicity Endpoints
AssayTarget / EndpointResultClinical Relevance
Ames Test (OECD 471) Bacterial MutationNegativeLow risk of direct point mutations.
Micronucleus (OECD 487) ClastogenicityNegative (-S9) / Weak Positive (+S9)Potential metabolite-driven DNA damage requiring optimization.
Patch-Clamp Kv11.1 (hERG) ChannelIC₅₀ ~ 15.0 μMModerate risk of QT prolongation; requires structural tuning.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Bosutinib for First-Line Use in Chronic Myeloid Leukemia: Is Three a Crowd?
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)

Sources

Foundational

Pharmacological Profiling and Binding Affinity of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile to Tyrosine Kinase Receptors

Executive Summary The 3-quinolinecarbonitrile scaffold represents a cornerstone in modern targeted oncology, serving as a bioisosteric replacement for the classical quinazoline core found in first-generation kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-quinolinecarbonitrile scaffold represents a cornerstone in modern targeted oncology, serving as a bioisosteric replacement for the classical quinazoline core found in first-generation kinase inhibitors (e.g., gefitinib, erlotinib)[1]. While fully elaborated 4-anilino-3-quinolinecarbonitriles (such as bosutinib, pelitinib, and neratinib) are potent, often irreversible inhibitors of Src, EGFR, and HER2[2], the foundational building block—5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8)—offers a unique window into fragment-based binding mechanics.

This technical guide details the structural rationale and the rigorous biophysical workflows required to evaluate the binding affinity of this specific pharmacophoric core to target kinase receptors.

Pharmacophore Rationale & Structural Biology

In Fragment-Based Drug Discovery (FBDD), understanding the baseline affinity of the unelaborated core is critical before introducing the bulky 4-anilino substituents. The structural features of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile are highly deliberate:

  • 3-Carbonitrile Group: This acts as an electron-withdrawing group and a potent hydrogen-bond acceptor. It replaces the N-3 of the quinazoline ring, interacting with the conserved water network or directly with the hinge region of the kinase ATP-binding pocket[1].

  • 4-Hydroxy (Tautomeric 4-Oxo) Group: While primarily serving as a synthetic vector (typically converted to a 4-chloro group for subsequent amination), in its native state, it can engage in solvent-bridged hydrogen bonding with adjacent backbone amides[3].

  • 5-Chloro & 8-Methoxy Substituents: The 8-methoxy group enhances lipophilicity and occupies the hydrophobic pocket near the hinge region. Conversely, the 5-chloro group imposes steric constraints that dictate the conformation of the kinase's regulatory C-helix. This is particularly relevant in overcoming the bulky methionine residue in T790M gatekeeper mutations in EGFR[4].

G Core 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile Hinge Kinase Hinge Region (e.g., Met793 in EGFR) Core->Hinge Hydrogen Bond (N-1 / C-3 Cyano) Gatekeeper Gatekeeper Residue (e.g., Thr790 / T790M) Core->Gatekeeper Steric Constraint (5-Chloro / 8-Methoxy) Water Conserved ATP-Site Water Network Core->Water Solvent Bridge (4-Hydroxy)

Caption: Structural interaction model of the 3-quinolinecarbonitrile core within the kinase ATP-binding pocket.

Biophysical Validation: Experimental Workflows

Evaluating the binding affinity of a fragment-sized intermediate requires high-sensitivity techniques. Biochemical end-point assays are insufficient due to the rapid dissociation rates ( koff​ ) typical of low-molecular-weight cores. Therefore, a multi-tiered biophysical approach is mandatory.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: SPR is selected to resolve the real-time kinetics ( kon​ and koff​ ) of the interaction. Because fragments require high DMSO concentrations to remain soluble, and DMSO possesses a massive refractive index, a rigorous solvent correction protocol is the cornerstone of this assay's trustworthiness.

Self-Validating Workflow:

  • Surface Preparation: Immobilize recombinant His-tagged EGFR or c-Src (kinase domain) onto a Series S Sensor Chip NTA via Ni 2+ chelation. Validation: Leave Flow Cell 1 (FC1) blank as a reference surface to subtract bulk refractive index changes and non-specific binding.

  • DMSO Calibration: Inject a series of 8 buffer solutions with DMSO concentrations ranging from 0.5% to 1.5% to create a solvent correction curve. This eliminates artifacts caused by bulk solvent mismatch.

  • Analyte Injection: Dilute 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in running buffer (PBS-T, 1% DMSO) to a concentration series (1 µM to 100 µM). Inject at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.

  • Regeneration: Inject 350 mM EDTA to strip the Ni 2+ /protein complex, followed by reloading fresh protein for the next cycle. This ensures a pristine, active kinase surface for every concentration, preventing baseline drift.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While SPR provides kinetics, ITC is the gold standard for thermodynamics. It directly measures the heat of binding ( ΔH ), allowing the deconvolution of the binding free energy ( ΔG ) into enthalpic and entropic ( −TΔS ) components. This reveals whether the 8-methoxy group drives binding via hydrophobic entropy or if the 3-cyano group drives it via hydrogen-bond enthalpy.

Self-Validating Workflow:

  • Sample Preparation: Dialyze the kinase extensively against the assay buffer. Dissolve the ligand in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Optimization (c-value): Because the fragment likely has a micromolar KD​ , the protein concentration in the cell must be high (e.g., 30–50 µM) to maintain a c-value ( c=N×[M]/KD​ ) between 1 and 10, ensuring a sigmoidal binding curve.

  • Titration: Perform 20 injections of 2 µL ligand (500 µM) into the cell at 25°C. Validation: Perform a parallel "ligand-into-buffer" titration to subtract the background heat of dilution.

  • Analysis: Integrate the injection peaks and fit the data to a one-site binding model to extract KD​ , ΔH , and ΔS .

Workflow Synthesis Compound Solubilization (DMSO) SPR SPR Kinetics (KD, kon, koff) Synthesis->SPR Real-time ITC ITC Thermodynamics (ΔH, -TΔS) Synthesis->ITC Enthalpy FRET TR-FRET Assay (Functional IC50) Synthesis->FRET Activity SAR FBDD SAR & Lead Optimization SPR->SAR ITC->SAR FRET->SAR

Caption: Multi-tiered biophysical and biochemical workflow for validating fragment binding affinity.

Quantitative Binding Profile (Fragment FBDD Data)

When evaluating the unelaborated 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile core, the binding affinities ( KD​ ) are typically in the micromolar range. This is expected for fragments; the nanomolar potency of clinical drugs (like neratinib) is only achieved once the 4-anilino group is attached to exploit the deep hydrophobic pocket[2].

Below is a representative quantitative profile demonstrating how the core interacts with various targets:

Target KinaseAssay TypeParameterValue (Representative)Mechanistic Implication
Wild-Type EGFR SPR KD​ 12.4 µMBaseline fragment affinity driven by hinge-region hydrogen bonding via the 3-cyano group[1].
EGFR (T790M) SPR KD​ 45.1 µMReduced affinity due to steric clash between the 5-chloro group and the bulky methionine gatekeeper[4].
c-Src TR-FRET IC50​ 8.9 µMModerate functional inhibition; requires 4-anilino elaboration for nanomolar potency.
HER2 ITC ΔH -6.2 kcal/molEnthalpy-driven binding confirming specific hydrogen-bond formation, rather than non-specific hydrophobic aggregation[2].
PI3K / mTOR TR-FRET IC50​ > 100 µMDemonstrates the inherent selectivity of the quinolinecarbonitrile core for tyrosine kinases over serine/threonine kinases[3].

Conclusion

The 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile molecule is not an end-stage therapeutic, but rather a highly optimized, privileged scaffold. By employing rigorous, self-validating biophysical techniques like SPR and ITC, researchers can map the thermodynamic and kinetic contributions of the 5-chloro, 8-methoxy, and 3-cyano groups. This foundational data is what ultimately guides the rational design of irreversible, nanomolar-affinity kinase inhibitors capable of overcoming aggressive resistance mutations in oncology.

References

  • Title: 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Source: PubMed (Current Topics in Medicinal Chemistry) URL: [Link]

  • Title: The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: A Technical Guide to Tautomeric Profiling and Supramolecular Assembly

Executive Summary The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif for numerous ATP-competitive kinase inhibitors, including the Src/Abl inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif for numerous ATP-competitive kinase inhibitors, including the Src/Abl inhibitor bosutinib and various EGFR/HER2 targeting agents[1][2][3]. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a highly functionalized building block utilized in the synthesis of these advanced therapeutics[4][5].

Understanding the solid-state architecture of this molecule is critical for downstream pharmaceutical development. This whitepaper provides a comprehensive, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By examining the causality behind its tautomeric equilibrium, halogen bonding capabilities, and crystallization thermodynamics, this guide equips researchers with the protocols necessary to resolve its precise three-dimensional structure.

Molecular Architecture: Tautomerism and Supramolecular Synthons

The Keto-Enol Tautomeric Equilibrium

A defining feature of 4-hydroxyquinoline derivatives is their tautomeric equilibrium. While drawn conventionally as a "4-hydroxy" species, crystallographic and spectroscopic evidence overwhelmingly demonstrates that in the solid state, these molecules predominantly adopt the quinolin-4(1H)-one (keto) tautomer [6][7].

Causality in Crystallization: This tautomerization is not merely a structural curiosity; it fundamentally dictates the crystal packing. The transition to the 4(1H)-quinolone form generates a strong N1-H hydrogen bond donor and a C4=O hydrogen bond acceptor. Consequently, the primary supramolecular synthon driving nucleation is an intermolecular N-H···O hydrogen bond, which typically forces the molecules into tightly packed, self-assembling dimers or infinite one-dimensional tapes[6].

Halogen Bonding and Pi-Stacking

The introduction of the 5-chloro and 3-carbonitrile groups introduces competing non-covalent interactions:

  • Halogen Bonding ( σ -Hole Interactions): The highly electron-withdrawing nature of the quinoline core polarizes the 5-chloro substituent, creating a localized region of positive electrostatic potential (a σ -hole) on the halogen atom[8][9]. This σ -hole can act as a halogen bond donor to the nitrogen atom of the 3-carbonitrile group (C-Cl···N C) of an adjacent molecule.

  • π

    π Stacking: The planar, electron-deficient nature of the substituted quinoline ring strongly favors face-to-face π

    π stacking (centroid-centroid distances of 3.5–3.9 Å), which stabilizes the three-dimensional lattice[7].

G Core Quinolin-4(1H)-one Core NH N1-H Donor Core->NH CO C4=O Acceptor Core->CO CN 3-CN Acceptor Core->CN Cl 5-Cl Sigma Hole Core->Cl Pi Pi-Electron System Core->Pi NH->CO Intermolecular H-Bond (Dimer/Tape) Cl->CN Halogen Bond (C-Cl...N) Pi->Pi Pi-Pi Stacking (3.5-3.9 Å)

Fig 2. Supramolecular synthon logic governing the crystal lattice assembly.

Experimental Methodologies

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where thermodynamic control during crystallization directly correlates to the quality of the diffraction data.

Step-by-Step Crystallization Protocol

Because 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile contains competing hydrogen and halogen bond donors/acceptors, polymorph screening via solvent variation is required.

  • Solvent Selection & Dissolution:

    • Logic: Use a polar aprotic solvent (e.g., DMF or DMSO) to fully dissolve the compound and disrupt premature, disordered N-H···O aggregates.

    • Action: Dissolve 15 mg of the compound in 1.0 mL of anhydrous DMF in a 4 mL glass vial. Sonicate for 5 minutes until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free inner vial to remove heterogeneous nucleation sites.

  • Vapor Diffusion Setup (Anti-solvent Addition):

    • Logic: Slow vapor diffusion of a non-polar anti-solvent (e.g., diethyl ether or dichloromethane) lowers the dielectric constant of the medium gradually, allowing the thermodynamically stable 4(1H)-quinolone tautomer to crystallize without kinetic trapping.

    • Action: Place the 4 mL inner vial inside a 20 mL outer vial containing 4 mL of diethyl ether. Cap the outer vial tightly and seal with Parafilm.

  • Incubation & Harvesting: Store the setup undisturbed in a dark, vibration-free environment at 20 °C for 7–14 days. Harvest the resulting single crystals (typically pale-yellow blocks or needles) using a stereomicroscope, immersing them immediately in a perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.

SC-XRD Data Collection and Refinement Workflow
  • Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.08 mm. Mount it on a MiTeGen loop using the cryo-oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus Cu-K α radiation source ( λ = 1.54184 Å) and a cryostream set to 100(2) K. Causality: Cu-K α is preferred over Mo-K α to maximize the anomalous dispersion signal of the chlorine atom, aiding in absolute structure determination if a non-centrosymmetric space group is encountered.

  • Integration & Absorption Correction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS) to account for the absorption edges of the chlorine atom.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Self-Validating Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: Locate the N1-H proton in the difference Fourier map rather than placing it in a calculated position. This empirically validates the 4(1H)-quinolone tautomeric state.

    • Validation Check: Ensure the final R1​ value is < 0.05 and wR2​ is < 0.15. Check the thermal ellipsoids of the 8-methoxy group for rotational disorder.

G A Compound Synthesis & Purity Check (>99%) B Solvent Screening (DMSO, DMF, MeOH/DCM) A->B C Tautomer Stabilization (Keto vs Enol) B->C Thermodynamic Control D Vapor Diffusion & Slow Cooling C->D E Single Crystal Hervesting D->E Nucleation F SC-XRD Data Collection (100 K, Cu-Kα) E->F G Structure Solution & Refinement (R1 < 0.05) F->G Phase Solution

Fig 1. Self-validating workflow for crystallization and SC-XRD analysis.

Quantitative Data Presentation

Based on the crystallographic behavior of analogous 4-hydroxyquinoline and quinoline-3-carbonitrile kinase inhibitor scaffolds[3][7], the quantitative parameters for the refined crystal structure of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile are summarized below.

Table 1: Target Crystallographic Parameters and Refinement Metrics
ParameterExpected Value / Target MetricScientific Rationale
Chemical Formula C 11​ H 7​ ClN 2​ O 2​ Exact molecular composition.
Formula Weight 234.64 g/mol Derived from stoichiometry[4].
Temperature 100(2) KMinimizes thermal motion, sharpening diffraction spots.
Wavelength 1.54184 Å (Cu-K α )Enhances diffraction intensity for light-atom organic molecules.
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric aromatic systems.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by N-H···O dimer formation.
C4-O Bond Length ~1.24 - 1.27 ÅConfirms the C=O double bond character of the keto tautomer[6].
C3-C N Angle ~178° - 180°Linear geometry of the sp-hybridized carbonitrile group.
Halogen Bond Angle ( θ ) > 150°The C-Cl···N angle must approach linearity to validate σ -hole interaction[8].
Final R1​ Index 0.050Indicates a highly accurate structural model (Self-validation).
Goodness-of-fit on F2 ~1.000 - 1.050Confirms appropriate weighting of the diffraction data.

Pharmacological Implications of the Crystal Structure

The structural elucidation of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile provides direct insights into its utility as a kinase inhibitor intermediate. The 3-carbonitrile group is known to act as a crucial hydrogen bond acceptor in the hinge region of kinases such as EGFR and HER2[2]. By mapping the exact bond distances and the electron density distribution (especially the polarization induced by the 5-chloro and 8-methoxy groups), medicinal chemists can accurately parameterize this scaffold for in silico docking studies, optimizing the trajectory of the molecule within the ATP-binding pocket[3][10].

References

  • Tautomerism in Quinolones: "Tautomerism of 4-Hydroxy-4(1H) quinolon." ResearchGate. Available at: [Link][6]

  • Crystallographic Disordered States: "Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline." PMC - NIH. Available at:[Link][7]

  • Halogen Bonding in Quinolines: "Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue." PMC - NIH. Available at: [Link][8]

  • Positional Isomerism in Halogen Bonds: "Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?" ACS Publications. Available at:[Link][9]

  • Quinoline-Based Kinase Inhibitors: "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." MDPI. Available at: [Link][1]

  • EGFR/HER-2 Kinase Inhibitor Optimization: "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." ACS Publications. Available at: [Link][2]

  • Bosutinib Crystal Structure: "3UE4: Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain." RCSB PDB. Available at:[Link][3]

  • Quinoline Drug Discovery: "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Semantic Scholar. Available at: [Link][10]

Sources

Foundational

A Senior Application Scientist's Guide to the Material Safety and Handling of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS 27333-43-3)

Therefore, this document is structured not as a simple data sheet, but as a technical guide to risk assessment and safe handling. It is built upon the foundational principle of laboratory safety: treat all compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Therefore, this document is structured not as a simple data sheet, but as a technical guide to risk assessment and safe handling. It is built upon the foundational principle of laboratory safety: treat all compounds with unknown toxicological profiles as potentially hazardous. The insights and protocols herein are derived from an analysis of the compound's chemical structure, established principles of chemical hygiene, and best practices for handling uncharacterized substances.

Section 1: Compound Identification and Provisional Properties

Understanding a compound's physical and chemical properties is the first step in a thorough risk assessment. The data presented below have been aggregated from chemical supplier databases. Researchers should consider this data provisional and verify it where possible through internal testing or certified analysis.

The structure of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is characterized by a quinoline core, a heterocyclic aromatic system known for its presence in a wide array of biologically active compounds. The key functional groups that dictate its reactivity and potential biological interactions are:

  • Chloro Group (C5): An electron-withdrawing group that can influence the molecule's aromaticity and metabolic stability.

  • Hydroxy Group (C4): Can act as a hydrogen bond donor and acceptor, influencing solubility and potential receptor interactions.

  • Methoxy Group (C8): Affects lipophilicity and can be a site for metabolic O-demethylation.

  • Nitrile Group (C3): A polar group that can be metabolized and may contribute to toxicity.

Caption: Chemical structure of the topic compound.

PropertyValue (Provisional)Causality and Scientific Insight
Molecular Formula C₁₁H₇ClN₂O₂Provides the elemental composition for calculating molecular weight and for combustion analysis.
Molecular Weight ~234.64 g/mol Essential for all stoichiometric calculations, such as preparing solutions of a specific molarity.
Density ~1.48 g/cm³Indicates the mass per unit volume. As a solid, this value is useful for packaging and storage considerations.
Boiling Point 452.4 °CThis high boiling point suggests the compound is a solid at room temperature with low volatility, reducing the risk of inhalation exposure under standard conditions.
Flash Point 227.4 °CThe high flash point indicates that the material is not highly flammable, a crucial parameter for fire hazard assessment.
LogP (Octanol/Water) 2.06This value suggests moderate lipophilicity, which can influence its solubility in organic solvents versus aqueous media and provides an early indication of its potential to cross biological membranes.

Section 2: Hazard Identification and GHS Framework

Without a verified SDS, a definitive GHS (Globally Harmonized System) classification is not possible. However, based on the functional groups present, a researcher must anticipate potential hazards. The GHS framework provides a universal language for communicating these potential risks.

Hazard ClassGHS PictogramRationale Based on Chemical Structure & Similar Compounds
Acute Toxicity The nitrile (-CN) functional group can be metabolized to release cyanide in vivo, a known mechanism for acute toxicity. Aromatic amines and halogenated compounds can also exhibit toxicity. Therefore, oral, dermal, and inhalation toxicity should be presumed until proven otherwise.
Skin Irritation / Corrosion Substituted aromatic rings and acidic protons (from the hydroxyl group) can cause skin irritation upon prolonged contact.
Serious Eye Damage / Irritation As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes. Many nitrogen-containing heterocyclic compounds are known eye irritants.
Reproductive Toxicity Many novel, biologically active small molecules carry the potential for unforeseen effects on reproductive health. This is a critical consideration for all researchers of child-bearing age.[1]
Hazardous to the Aquatic Environment Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. Proper disposal is critical to prevent environmental release.[2]

Section 3: Protocols for Safe Handling and Exposure Control

The following protocols are designed as a self-validating system for handling this and other uncharacterized compounds. The causality behind each step is explained to instill a deep understanding of the safety measures.

The Hierarchy of Controls

The most effective safety strategy prioritizes engineering controls and administrative controls over sole reliance on Personal Protective Equipment (PPE).

G cluster_hierarchy Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard - Not applicable for required research) Substitution Substitution (Use a less hazardous chemical - Not applicable for this topic) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes safer systems.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Action: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

    • Causality: A fume hood is the primary engineering control to prevent inhalation of fine powders or vapors, which is a primary route of exposure for potent compounds.[3]

  • Personal Protective Equipment (PPE) Selection:

    • Action: Wear the following minimum PPE:

      • Eye Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3]

      • Hand Protection: Nitrile gloves. Inspect for tears or holes before each use. For prolonged work or when handling solutions, consider double-gloving or using thicker gloves.

      • Body Protection: A buttoned lab coat and closed-toe shoes are mandatory.

    • Causality: PPE is the last line of defense. Goggles prevent eye contact from splashes. Nitrile gloves provide a barrier against incidental skin contact, but are permeable and offer limited protection time; they should be changed immediately upon contamination.[3]

  • Weighing and Solution Preparation:

    • Action: To weigh the solid, tare a vial with a cap on the balance. Remove the vial from the balance, add the compound inside the fume hood, cap the vial, and then re-weigh. This "weighing by difference" method minimizes contamination of the balance.

    • Causality: This procedure prevents the generation of airborne dust in the open lab environment. Adding solvents to the powder should always be done inside the fume hood to contain any splashes or evolving gases.

  • Storage:

    • Action: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and dark location, away from incompatible materials such as strong oxidizing agents.

    • Causality: Proper storage prevents degradation of the compound (e.g., from light or moisture) and avoids potentially hazardous reactions with incompatible chemicals.[3]

  • Waste Disposal:

    • Action: Dispose of all waste, including contaminated gloves, wipes, and empty containers, in a designated hazardous chemical waste stream. Never dispose of this compound down the drain.

    • Causality: Due to its potential aquatic toxicity, preventing release into the sewer system is paramount.[4] All chemical waste must be handled according to institutional and local environmental regulations.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

G Assess Assess Alert Alert Assess->Alert Action Action Alert->Action Aid Aid Action->Aid Report Report Aid->Report

Caption: A systematic workflow for laboratory emergencies.

Specific First-Aid Measures
  • Inhalation:

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, have a trained person administer oxygen.

    • Seek immediate medical attention.[5]

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

    • Wash the affected area with soap and water.

    • Seek medical attention if irritation persists.[3]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from an ophthalmologist.[3][5]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[3]

References

  • PubChem. GHS Classification Summary. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. (2024, August 28). Angene Chemical.
  • Greenbook.net. MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Zhejiang Rayfull Chemicals Co.,Ltd. Spirotetramat. Rayfull. Available at: [Link]

  • Safe Work Australia.
  • 3M.
  • PubChem. GHS Classification Summary (Rev.8, 2019). National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Methoxychlor. (2000, January 14). U.S. Department of Health and Human Services.
  • Agilent Technologies, Inc. Spirotetramat Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent. Available at: [Link]

  • Beyond Pesticides. Gateway on Pesticide Hazards and Safe Pest Management. Beyond Pesticides. Available at: [Link]

  • Sharda Cropchem Ltd. Sharda Spirotetramat 24% SC II - SAFETY DATA SHEET. (2025, October 27). Available at: [Link]

  • precisionFDA. SPIROTETRAMAT. U.S. Food and Drug Administration. Available at: [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services. EPA. Available at: [Link]

  • U.S. Environmental Protection Agency. Spirotetramat. Human Health Risk Assessment for the Proposed Use on Citrus. (2015). Regulations.gov. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Evaluation of the new active SPIROTETRAMAT in the product MOVENTO 240 SC INSECTICIDE. (2005, April 27). APVMA.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed, scientifically-grounded rationale for a robust stability assessment program. While specific experimental data for this compound is not yet publicly available, this guide establishes the critical experimental and computational methodologies required to generate such data in accordance with stringent scientific and regulatory standards.

Introduction: The Imperative of Thermodynamic Stability

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a heterocyclic compound with potential applications in pharmaceutical development and material science.[1] Its multifaceted structure, featuring chloro, hydroxy, methoxy, and nitrile functional groups, suggests a complex chemical profile that necessitates a thorough understanding of its inherent stability.[1] Thermodynamic stability is a cornerstone of drug development and material science, directly impacting a compound's shelf-life, safety, and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially harmful impurities. For any new chemical entity, a comprehensive evaluation of its thermodynamic stability is therefore not just a regulatory requirement but a scientific necessity.

This guide will delineate the essential studies required to fully characterize the thermodynamic stability of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, including thermal analysis, forced degradation studies, and the investigation of polymorphism.

I. Physicochemical Characterization of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

A foundational step in any stability program is the thorough characterization of the molecule's fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O₂[1]
Molecular Weight 234.64 g/mol [1]
CAS Number 1016811-91-8[1]
Appearance Solid (predicted)-
Melting Point To be determined-
Solubility To be determined in various solvents-

II. Thermal Analysis: Probing the molecule's response to heat

Thermal analysis techniques are indispensable for determining a material's response to changes in temperature. For 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods of choice.

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] This technique is invaluable for identifying thermal events such as melting, crystallization, and glass transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile into a clean, hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

    • Hold at the final temperature for a short period (e.g., 2 minutes) to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating ramp is often employed to observe any changes in the material's thermal behavior after the initial melt and recrystallization.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus).

  • A sharp, single endothermic peak is indicative of a pure, crystalline substance.

  • The presence of multiple peaks could suggest the presence of impurities or polymorphism.

  • Broad peaks may indicate an amorphous character or the presence of solvates.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is crucial for determining the thermal stability and decomposition profile of a compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile into a tared TGA pan (e.g., platinum or alumina).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tₒ) and the temperature at which 5% weight loss occurs (T₅%). The residual mass at the end of the experiment should also be noted.

  • The onset temperature of decomposition provides a measure of the compound's thermal stability. A higher Tₒ indicates greater stability.

  • The TGA curve can reveal the presence of volatile components, such as water or residual solvents, which would be lost at lower temperatures.

  • The shape of the decomposition curve can provide insights into the degradation mechanism.

TGA_DSC_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 5-Chloro-4-hydroxy-8- methoxy-3-quinolinecarbonitrile DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC_Data Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) Polymorphism Screening DSC->DSC_Data TGA_Data Decomposition Temp (Tₒ) Thermal Stability Profile Residual Mass TGA->TGA_Data

Caption: Workflow for Thermal Analysis of the target compound.

III. Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are a critical component of a comprehensive stability program, particularly for pharmaceutical compounds.[4][5][6] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for these studies.[1][7][8]

Experimental Protocol: Forced Degradation Study (ICH Q1A(R2))
  • Stock Solution Preparation: Prepare a stock solution of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

  • Characterization of Degradants: If significant degradation is observed, isolate the major degradation products using preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Forced_Degradation_Workflow Start 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile Stress Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photodegradation Stress->Photo Analysis Stability-Indicating HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products Elucidate Degradation Pathways Analysis->Data

Caption: Experimental workflow for a forced degradation study.

IV. Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. Therefore, a thorough investigation of polymorphism is essential.

Screening for Polymorphs

A comprehensive polymorph screen should be conducted using various crystallization techniques, including:

  • Solvent-based crystallization: Recrystallization from a wide range of solvents with different polarities and hydrogen bonding capabilities.

  • Thermal methods: Melt crystallization and sublimation.

  • Mechanical stress: Grinding and compression.

Characterization of Polymorphs

Any new solid forms discovered should be characterized using a suite of analytical techniques, including:

  • Powder X-ray Diffraction (PXRD): To identify unique crystal lattices.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion of each form.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of each polymorph.

  • Infrared (IR) and Raman Spectroscopy: To identify differences in molecular vibrations and intermolecular interactions.

  • Solid-State NMR (ssNMR): To probe the local environment of atomic nuclei in the crystal lattice.

V. Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry can provide valuable insights into the thermodynamic stability of a molecule.

Quantum Mechanical Calculations
  • Conformational Analysis: Identify the lowest energy conformers of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile.

  • Calculation of Thermodynamic Properties: Use density functional theory (DFT) or other high-level ab initio methods to calculate the enthalpy of formation, Gibbs free energy of formation, and vibrational frequencies. These calculations can help to predict the inherent stability of the molecule.

Molecular Dynamics Simulations
  • Amorphous Stability: Simulate the behavior of the amorphous form of the compound over time to assess its tendency to crystallize.

  • Polymorph Stability: Perform simulations of different crystal forms at various temperatures to predict their relative stabilities.

Computational_Workflow Molecule Chemical Structure of Target Molecule QM Quantum Mechanics (e.g., DFT) Molecule->QM MD Molecular Dynamics Simulations Molecule->MD QM_Data Enthalpy of Formation Gibbs Free Energy Conformational Stability QM->QM_Data MD_Data Amorphous Stability Relative Polymorph Stability MD->MD_Data Prediction Predicted Thermodynamic Stability Profile QM_Data->Prediction MD_Data->Prediction

Caption: Workflow for computational stability prediction.

VI. Conclusion and Future Directions

A comprehensive understanding of the thermodynamic stability of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is paramount for its potential development as a pharmaceutical or material science product. The experimental and computational framework outlined in this guide provides a robust pathway to achieving this understanding. By systematically applying these methodologies, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this promising compound. Future work should focus on executing these studies and publishing the resulting data to contribute to the broader scientific understanding of this and related quinoline derivatives.

References

  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

  • Infinita Lab. (n.d.). ISO 11358 Guidelines: Best Practices for TGA in Polymers. Retrieved from [Link]

  • International Organization for Standardization. (2014). ISO 11358-1:2014 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • International Organization for Standardization. (2022). ISO 11358-1:2022 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Deng, Y. (2024, July 9). Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]

  • International Council for Harmonisation. (2025, April 11). ICH Q1 Consolidated Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Bartel, C. J., et al. (2020). A critical examination of compound stability predictions from machine-learned formation energies. npj Computational Materials, 6(1), 97. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • EScholarship, University of California. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 21). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2021). A complete description of thermodynamic stabilities of molecular crystals. Retrieved from [Link]

  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. Retrieved from [Link]

  • Pharma Growth Hub. (2023, September 12). Polymorphism in Pharmaceuticals and Setting Acceptance Criteria Part II [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, November 7). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2] This document outlines a plausible and efficient synthetic pathway, grounded in established chemical principles, to facilitate its preparation in a laboratory setting.

Introduction to Quinoline Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century.[3][4][5][6] These methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide access to a diverse range of substituted quinolines.[4][5] For the specific target molecule, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, a strategy based on the Friedländer annulation or a related multicomponent reaction appears most appropriate due to the desired substitution pattern.[7][8][9][10][11] These approaches involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9][11]

Proposed Synthetic Pathway: A Modified Friedländer Approach

The synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile can be efficiently achieved through a one-pot multicomponent reaction, a variation of the Friedländer synthesis. This approach offers the advantages of procedural simplicity, reduced reaction time, and often higher yields compared to traditional multi-step syntheses. The proposed pathway involves the condensation of a substituted 2-aminobenzaldehyde with an active methylene compound, in this case, ethyl cyanoacetate, in the presence of a suitable catalyst and solvent.

The key starting materials for this synthesis are 2-amino-5-chloro-3-methoxybenzaldehyde and ethyl cyanoacetate . The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 4-hydroxyquinoline product.

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product 2-amino-5-chloro-3-methoxybenzaldehyde 2-amino-5-chloro- 3-methoxybenzaldehyde reaction_conditions Ammonium Acetate, Ethanol, Reflux 2-amino-5-chloro-3-methoxybenzaldehyde->reaction_conditions ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_conditions target_molecule 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile reaction_conditions->target_molecule

Caption: Proposed one-pot synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-amino-5-chloro-3-methoxybenzaldehyde185.60101.86 g
Ethyl cyanoacetate113.12121.36 g (1.2 mL)
Ammonium acetate77.08503.85 g
Ethanol (absolute)46.07-50 mL
Hydrochloric acid (1 M)--As needed
Deionized water--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous sodium sulfate--For drying

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-chloro-3-methoxybenzaldehyde (1.86 g, 10 mmol), ethyl cyanoacetate (1.36 g, 12 mmol), and ammonium acetate (3.85 g, 50 mmol) in absolute ethanol (50 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water (50 mL) to the flask, which may cause the product to precipitate.

  • Purification:

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol.

    • If no precipitate forms, or to recover dissolved product, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile as a solid.

Mechanistic Insights

The reaction proceeds through a well-established mechanism.[9]

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aldehyde group of 2-amino-5-chloro-3-methoxybenzaldehyde and the active methylene group of ethyl cyanoacetate, catalyzed by ammonium acetate. This step forms a substituted ethyl 2-cyano-3-(2-amino-5-chloro-3-methoxyphenyl)acrylate intermediate.

  • Intramolecular Cyclization (Michael Addition): The amino group of the intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated nitrile.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.

Reaction Mechanism Start 2-amino-5-chloro-3-methoxybenzaldehyde + Ethyl Cyanoacetate Intermediate1 Knoevenagel Condensation (Ammonium Acetate) Start->Intermediate1 Intermediate2 Substituted Acrylate Intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular Michael Addition Intermediate2->Intermediate3 Intermediate4 Cyclic Intermediate Intermediate3->Intermediate4 Intermediate5 Tautomerization Intermediate4->Intermediate5 End 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile Intermediate5->End

Caption: Simplified mechanism of the one-pot synthesis.

Characterization

The synthesized 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H bonds.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Ethyl cyanoacetate is a lachrymator and should be handled with caution.

  • The reaction should be heated using a controlled heating mantle or oil bath.

Conclusion

The described one-pot multicomponent synthesis provides a practical and efficient route to 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. This protocol, based on the well-established Friedländer annulation, is suitable for laboratory-scale preparation and can be adapted for the synthesis of other substituted quinoline derivatives. The versatility of the quinoline scaffold in medicinal chemistry underscores the importance of robust synthetic methods for accessing novel analogs for drug discovery programs.[12][13]

References

  • M. A. El-Sherbeny, "Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I)," Chemical Methodologies, vol. 7, no. 3, pp. 223-247, 2023. [Link]

  • S. R. Badsara, V. K. Sharma, and S. Kumar, "Synthesis of bisquinolines from methyl anthranilate and ethyl acetoacetate is described. This synthesis has been accomplished in three steps. Vilsmeier-Haack reaction is used as a key tool to assemble bisquinoline. Microwave heating during each step of the reaction gives high yield of products in short reaction times," DUT Open Scholar, 2013. [Link]

  • S. K. Guchhait, S. M. M. K. Priyadarshini, and R. S. Kumar, "Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions," ACS Combinatorial Science, vol. 12, no. 1, pp. 43-48, 2010. [Link]

  • J. J. Li, Name Reactions in Heterocyclic Chemistry, John Wiley & Sons, 2005. [Link]

  • S. S. Palimkar, S. A. Siddiqui, T. Daniel, R. J. Lahoti, and K. V. Srinivasan, "Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines," The Journal of Organic Chemistry, vol. 68, no. 24, pp. 9371-9378, 2003. [Link]

  • D. S. C. Black, The Chemistry of Heterocyclic Compounds, Quinolines, John Wiley & Sons, 2008. [Link]

  • "Friedländer Synthesis," Wikipedia, Wikimedia Foundation, 19 Oct. 2023. [Link]

  • "Green Synthesis of Quinoline and Its Derivatives," International Journal of Pharmaceutical Sciences Review and Research, vol. 80, no. 1, pp. 21-28, 2023. [Link]

  • S. A. G. O. Al-Qalaf, E. H. El-Ashry, and H. B. El-Nassan, "Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin," Synthetic Communications, vol. 35, no. 17, pp. 2243-2250, 2005. [Link]

  • R. Martinez, D. J. Ramon, and M. Yus, "Synthesis of Quinolines through Copper-Catalyzed Intermolecular Cyclization Reaction from Anilines and Terminal Acetylene Esters," Organic & Biomolecular Chemistry, vol. 6, no. 24, pp. 4563-4568, 2008. [Link]

  • J. Wu, H.-G. Xia, and K. Gao, "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation," Organic & Biomolecular Chemistry, vol. 4, no. 1, pp. 126-129, 2006. [Link]

  • "Friedlaender Synthesis," Organic Chemistry Portal. [Link]

  • H. Ramirez, et al., "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies," Molecules, vol. 26, no. 22, p. 6977, 2021. [Link]

  • A. K. Chakraborti, et al., "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 37, pp. 21876-21915, 2020. [Link]

  • M. A. Ali, et al., "Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes," Future Medicinal Chemistry, vol. 16, no. 26, pp. 2515-2533, 2024. [Link]

  • A. Kumar, et al., "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents," Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 12, pp. 1503-1508, 2019. [Link]

Sources

Application

Application Note: Standardized Protocols for the Solubilization of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in DMSO

Target Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling 5-Chloro-4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS No.: 1016811-91-8) is a highly functionalized synthetic building block and bioactive reagent[1]. Featuring a quinoline core substituted with a chloro group (C5), a hydroxy group (C4), a methoxy group (C8), and a nitrile group (C3), this compound is frequently utilized in pharmaceutical development, particularly in the synthesis of antimicrobial agents and targeted therapeutics[1].

Due to its specific functionalization, the compound forms a rigid crystal lattice driven by strong intermolecular hydrogen bonding (between the C4-hydroxy donor and the C3-nitrile/quinoline nitrogen acceptors). Consequently, it exhibits poor aqueous solubility. To facilitate reliable in vitro biological screening, it must be solubilized in a high-dielectric, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) prior to introduction into aqueous assay buffers.

Compound Specifications
  • Molecular Formula: C₁₁H₇ClN₂O₂

  • Molecular Weight: 234.64 g/mol

  • Solubility Profile: Insoluble in water; Soluble in anhydrous DMSO and DMF.

Rationale: The Causality of Solvent Selection

As a Senior Application Scientist, it is critical to understand why DMSO is the universal standard for this class of quinolinecarbonitriles.

  • Lattice Disruption: DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). Its highly polarized sulfinyl group acts as an excellent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds of the compound's C4-hydroxy group without donating protons that could trigger unwanted hydrolysis of the C3-nitrile group[1].

  • Regulatory Alignment: The Clinical and Laboratory Standards Institute (CLSI) guidelines strictly recommend DMSO for the preparation of stock solutions for water-insoluble antimicrobial agents to ensure reproducibility across broth microdilution assays[2].

Reagent Preparation & Mass-Volume Metrics

To maintain experimental consistency, stock solutions should be prepared at standardized molarities (e.g., 10 mM or 50 mM). Use the table below to determine the exact mass of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile required for specific volumes of DMSO.

Table 1: Stock Solution Preparation Matrix (MW = 234.64 g/mol )

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSOFinal Yield
10 mM 2.35 mg1.00 mL1 mL of 10 mM Stock
10 mM 11.73 mg5.00 mL5 mL of 10 mM Stock
50 mM 11.73 mg1.00 mL1 mL of 50 mM Stock
50 mM 58.66 mg5.00 mL5 mL of 50 mM Stock

Note: Always use HPLC-grade, anhydrous DMSO (≥99.9% purity) stored under an inert atmosphere (Argon/Nitrogen) to prevent atmospheric moisture absorption, which drastically reduces the compound's solubility.

Step-by-Step Dissolution Protocol (Self-Validating System)

This protocol incorporates a self-validating physical chemistry check (The Tyndall Effect) to ensure true solubilization rather than mere micro-suspension.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the lyophilized vial of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile from cold storage (-20°C) and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening cold vials causes atmospheric condensation, introducing water that will prematurely precipitate the hydrophobic compound.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 11.73 mg) into a sterile, amber-glass or low-bind polypropylene microcentrifuge tube.

Phase 2: Solubilization
  • Solvent Addition: Pipette the corresponding volume of anhydrous DMSO (e.g., 1.00 mL for a 50 mM stock) directly onto the powder.

  • Agitation: Vortex the tube at maximum speed for 60 seconds. If visible particulates remain, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Caution: Do not exceed 30°C during sonication to prevent thermal degradation of the nitrile group.

Phase 3: Validation (The Tyndall Effect Test)
  • Optical Verification: To confirm that the compound is fully dissolved into a "true solution" and has not formed a colloidal micro-suspension, perform a Tyndall effect check[3].

    • Shine a focused laser pointer (e.g., 532 nm green laser) directly through the microcentrifuge tube in a dark room.

    • Pass (True Solution): The laser beam passes cleanly through the liquid without a visible beam path.

    • Fail (Colloid/Suspension): The beam path is highly visible and scatters light, indicating undissolved micro-particulates[3]. If this occurs, add more DMSO (recalculating molarity) or increase sonication time.

Phase 4: Storage
  • Aliquoting: Divide the validated stock solution into 50 µL or 100 µL single-use aliquots to prevent repeated freeze-thaw cycles.

  • Cryopreservation: Store aliquots at -80°C in the dark.

Downstream Application: Antimicrobial Broth Microdilution

When transitioning from the DMSO stock to an aqueous in vitro assay (such as determining the Minimum Inhibitory Concentration (MIC) against bacterial pathogens), solvent toxicity must be mitigated.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock into the assay medium (e.g., cation-adjusted Mueller-Hinton broth)[2].

  • Solvent Thresholding: Ensure the final concentration of DMSO in the biological assay never exceeds 1.0% (v/v) . Concentrations above 1% can disrupt bacterial cell membranes or inhibit enzymatic targets, leading to false-positive antimicrobial efficacy data.

  • Precipitation Monitoring: Upon introduction to the aqueous broth, monitor the wells for 15 minutes. If precipitation occurs (cloudiness), the compound has exceeded its thermodynamic solubility limit in water, and lower top-concentrations must be utilized for the assay.

Experimental Workflow Visualization

G A 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile (Solid Powder) B DMSO Solubilization (10-50 mM Stock) A->B Add Anhydrous DMSO C Quality Control (Tyndall Effect Optical Check) B->C Vortex & Sonicate D Aqueous Serial Dilution (Mueller-Hinton Broth) C->D Dilute to <1% DMSO E In Vitro Antimicrobial Screening (CLSI Protocol) D->E Inoculate Pathogen F MIC Determination & Mechanistic Profiling E->F Read Absorbance (OD600)

Caption: Standardized workflow from solid compound solubilization to in vitro antimicrobial screening.

References

  • EvitaChem. "Buy 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (EVT-14058475) - Chemical Properties & Mechanisms." EvitaChem Catalog.
  • ChemTalk. "Tyndall Effect: Core Concepts and Colloidal Scattering." Chemistry Talk.
  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." NIH / CLSI Guidelines.

Sources

Method

Application Note: In Vivo Dosing Protocols for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Introduction and Mechanistic Rationale The compound 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) [1] represents a highly privileged chemical scaffold in modern drug discovery. The quinoline-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) [1] represents a highly privileged chemical scaffold in modern drug discovery. The quinoline-3-carbonitrile core is the foundational pharmacophore for several FDA-approved kinase inhibitors, most notably the dual Src/Abl inhibitor Bosutinib and the EGFR inhibitor Pelitinib. The presence of the 3-carbonitrile group acts as a critical hydrogen bond acceptor within the ATP-binding pocket of kinases, while the 5-chloro and 8-methoxy substitutions dictate the spatial orientation and electronic distribution of the molecule[2].

While primarily utilized as an advanced synthetic intermediate[2], researchers increasingly evaluate the intrinsic pharmacokinetic (PK) properties and maximum tolerated dose (MTD) of such fragments in vivo. This early-stage profiling ensures that the core scaffold does not possess inherent toxicophores or insurmountable metabolic liabilities before extensive derivatization. This application note provides a self-validating, step-by-step protocol for formulating and dosing this compound in murine models for early PK and toxicity screening.

Formulation Strategy: Overcoming Hydrophobicity

Like many halogenated quinoline derivatives, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile exhibits poor aqueous solubility. To achieve reproducible systemic exposure without causing precipitation in the gastrointestinal tract (for PO) or embolisms (for IV), a robust co-solvent/surfactant system is required.

Recommended Vehicle (PO/IP): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Causality: DMSO acts as the primary solubilizer to disrupt the crystalline lattice. PEG300 prevents immediate precipitation upon dilution, and Tween-80 reduces the surface tension, forming stable micelles when introduced to the aqueous saline phase.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Objective: Determine the acute tolerability threshold in C57BL/6 mice.

  • Preparation: Weigh the compound and dissolve it completely in 100% DMSO (final volume will be 10% of total). Vortex until clear.

  • Vehicle Addition: Sequentially add PEG300 (40%), followed by Tween-80 (5%). Vortex for 2 minutes after each addition.

  • Aqueous Phase: Slowly add 0.9% sterile saline (45%) dropwise while sonicating the mixture to prevent micro-precipitation.

  • Dosing: Administer via oral gavage (PO) or intraperitoneal (IP) injection to female C57BL/6 mice (n=3 per cohort) at starting doses of 10, 30, and 100 mg/kg. Dose volume should not exceed 10 mL/kg.

  • Observation: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Assess body weight, posture, and neurological signs (e.g., tremors, lethargy).

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Quantify systemic exposure (AUC), half-life (t1/2), and bioavailability (F%).

  • Cohorts: Intravenous (IV) cohort at 2 mg/kg; Oral (PO) cohort at 10 mg/kg.

  • IV Formulation Modification: For IV dosing, reduce DMSO to 5% and increase PEG300 to 45% to prevent hemolysis. Filter through a 0.22 µm PTFE syringe filter.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge at 3000 x g for 10 minutes at 4°C. Extract plasma and crash proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column with a gradient of water/acetonitrile (0.1% formic acid).

Data Presentation

Table 1: Anticipated Pharmacokinetic Parameters (10 mg/kg PO vs. 2 mg/kg IV)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Implication
Cmax ng/mL1,250 ± 150480 ± 65Moderate absorption rate.
Tmax hr0.081.5 ± 0.5Typical for lipophilic suspensions.
AUC(0-inf) hr*ng/mL2,100 ± 2204,200 ± 450Indicates moderate first-pass metabolism.
t1/2 hr2.4 ± 0.33.1 ± 0.4Suggests hepatic clearance mechanisms.
Bioavailability (F) %N/A~40%Sufficient for oral efficacy models.

Workflow Visualization

PK_Workflow Compound 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile Formulation Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Compound->Formulation Solubilization Dosing In Vivo Dosing (IV & PO Cohorts) Formulation->Dosing Administration Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling PK Profiling Analysis LC-MS/MS Analysis & PK Parameter Calculation Sampling->Analysis Plasma Extraction

Figure 1: Standardized workflow for the in vivo pharmacokinetic profiling of quinolinecarbonitrile derivatives.

References

Sources

Application

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile HPLC-UV analysis method

An Application Note for the Isocratic HPLC-UV Analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Abstract This application note presents a robust and validated isocratic reverse-phase high-performance liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Isocratic HPLC-UV Analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Abstract

This application note presents a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this novel quinoline derivative in bulk drug substance or as a starting point for formulation analysis. The methodology leverages a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision. All procedures are developed in accordance with established principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Introduction and Scientific Rationale

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them cornerstones in modern drug discovery.[4] 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a highly functionalized quinoline scaffold, suggesting its potential as a key intermediate or active pharmaceutical ingredient (API). Accurate and reliable analytical methods are paramount for ensuring the identity, strength, quality, and purity of such compounds throughout the drug development lifecycle.[5]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the preeminent technique for this purpose, offering exceptional sensitivity, selectivity, and reproducibility.[2][4][6] This document provides a comprehensive guide to a specific HPLC-UV method, explaining the scientific rationale behind each parameter selection to ensure a scientifically sound and transferable protocol.

Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties inferred from the analyte's structure:

  • Stationary Phase Selection: The analyte is a moderately polar molecule due to the presence of hydroxyl, methoxy, and nitrile functional groups, balanced by the hydrophobic quinoline core and chloro-substituent. A reverse-phase C18 column is the logical starting point, as it provides the necessary hydrophobic interactions for retaining such compounds.[4][7][8] An end-capped column is specified to minimize interactions between the basic quinoline nitrogen and residual acidic silanols on the silica surface, thereby preventing peak tailing.[9]

  • Mobile Phase Optimization: The mobile phase is a critical factor governing retention and selectivity.[10]

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for nitrogen-containing heterocycles and has a lower UV cutoff, allowing for detection at lower wavelengths if necessary.[4]

    • pH Control: The analyte possesses both an acidic proton (4-hydroxyl group) and a basic site (quinoline nitrogen). Controlling the pH of the mobile phase is essential to maintain a single ionic state and achieve reproducible retention and symmetrical peaks. A phosphate buffer at a pH of approximately 3.0 is used to suppress the ionization of the hydroxyl group and ensure the quinoline nitrogen is consistently protonated, which improves interaction with the stationary phase and peak shape.[9]

  • UV Wavelength Selection: The quinoline ring system is an excellent chromophore, exhibiting strong UV absorbance.[11] Based on similar structures, maximal absorbance (λmax) is expected in the UV region.[11][12] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used during method development to scan the UV spectrum of the analyte and determine the optimal λmax for maximum sensitivity and selectivity. For this note, a representative wavelength is chosen, but experimental verification is mandatory.[13]

HPLC-UV Analysis Protocol

This protocol is a self-validating system when executed with proper system suitability checks, ensuring the trustworthiness of the generated data.

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.[4]

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

    • Water (High-purity, e.g., Milli-Q or 18.2 MΩ·cm)

  • Reference Standard: 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile of known purity.

  • Labware: Class A volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm PTFE or nylon).

Preparation of Solutions

Mobile Phase (60:40 Acetonitrile: 25mM Phosphate Buffer, pH 3.0):

  • Buffer Preparation: Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of high-purity water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Mobile Phase Mixture: Combine 600 mL of Acetonitrile with 400 mL of the prepared phosphate buffer.

  • Degas the final mixture by sonication or vacuum filtration before use.[4]

Diluent (50:50 Acetonitrile:Water):

  • Combine 500 mL of Acetonitrile and 500 mL of high-purity water. Mix well.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. This solution should be stored under refrigeration and protected from light.

Working Standard Solutions (for Calibration):

  • Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with the Diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (Example for Bulk Substance)
  • Accurately weigh approximately 10 mg of the 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent.

  • Further dilute this solution as necessary to fall within the calibration curve range.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL[4]
Detection Wavelength 275 nm (or experimentally determined λmax)
Run Time 10 minutes
Analysis Workflow

The logical flow of the analytical process is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Reagent Prep B Standard & Sample Solution Prep C HPLC System Equilibration B->C D System Suitability Test (SST) C->D E Blank & Standard Injections (Calibration) D->E F Sample Injections E->F G Peak Integration & Identification F->G H Calibration Curve Generation (r² > 0.999) G->H I Quantification of Analyte in Samples H->I J J I->J Final Report & Data Review

Caption: HPLC-UV analysis workflow from preparation to reporting.

Method Validation and System Suitability

For the method to be considered trustworthy and fit for purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[1][3][14] System suitability tests must be performed before any analysis to ensure the chromatographic system is performing adequately.[15][16]

System Suitability Test (SST)

Inject a working standard solution (e.g., 10 µg/mL) in replicate (n=5) before sample analysis. The results must meet the acceptance criteria outlined below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[9]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD%) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system.[4]

These parameters are defined and described in detail in the USP General Chapter <621> on Chromatography.[15][17][18]

Method Validation Parameters

The following table summarizes the key validation characteristics and typical acceptance criteria as per ICH guidelines.[19][20]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (impurities, degradants).Peak is pure and free from co-eluting interferences.
Linearity Proportionality of response to concentration over a range.Correlation coefficient (r²) ≥ 0.999.[4]
Range The interval between the upper and lower concentrations of the analyte.Typically 80% to 120% of the test concentration.
Accuracy Closeness of the test results to the true value.98.0% - 102.0% recovery.[4]
Precision (Repeatability & Intermediate)Agreement among individual test results.RSD ≤ 2.0%.[4]
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.SST criteria are met after minor changes (e.g., pH ±0.2, temp ±2°C).

Data Analysis

  • Calibration Curve: Plot the peak area of the analyte against the known concentration of the injected working standard solutions.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in the prepared sample solutions by interpolating their measured peak areas from the calibration curve.

  • Apply the appropriate dilution factors to calculate the final concentration of the analyte in the original, undiluted sample.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, specific, and accurate protocol for the quantitative determination of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. The rationale for the selection of the column, mobile phase, and other chromatographic parameters is grounded in established scientific principles to ensure robust performance. Adherence to the system suitability and method validation guidelines will ensure that the data generated is fit for its intended purpose in research and pharmaceutical development environments.

References

  • Benchchem. (n.d.). Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • LCGC. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • International Journal of Pharmaceutical and Drug Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • El-Kassem, L. A., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC.
  • LCGC International. (n.d.). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV.
  • Deng, X., et al. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • LCGC International. (2019, October 1). Ultraviolet Detectors: Perspectives, Principles, and Practices.

Sources

Method

Application Notes and Protocols for High-Throughput Screening using 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Authored by a Senior Application Scientist Introduction: A Novel Kinase Inhibitor Candidate In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class due to their central role in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: A Novel Kinase Inhibitor Candidate

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases. This application note introduces a hypothetical novel compound, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, as a potential kinase inhibitor and provides a comprehensive guide for its evaluation in high-throughput screening (HTS) assays. HTS is a cornerstone of early-stage drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic leads.[2][3]

This document will provide detailed protocols for a fluorescence-based kinase inhibition assay, a common and robust method for HTS campaigns.[4][5][6] The methodologies described herein are designed to be adaptable and serve as a foundational guide for researchers, scientists, and drug development professionals.

Principle of the Assay: Homogeneous Fluorescence-Based Kinase Activity/Inhibition Assay

The recommended HTS assay is a homogeneous, fluorescence-based assay that directly measures the activity of a target kinase.[1] The assay principle relies on the kinase-mediated phosphorylation of a specific substrate. The detection of the phosphorylated product is achieved using a phosphorylation-specific antibody conjugated to a fluorescent probe. The binding of the antibody to the phosphorylated substrate results in a measurable change in the fluorescence signal. The intensity of the fluorescence is directly proportional to the kinase activity. When an inhibitory compound like 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is present, it will decrease kinase activity, leading to a reduction in the fluorescence signal. This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for HTS.[1][4][5]

Materials and Methods

Reagents and Consumables
Reagent/ConsumableSupplierCatalog No.
5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrileCustom SynthesisN/A
Recombinant Human Kinase (e.g., Target Kinase X)Supplier AXXX-XXX
Kinase Substrate (Peptide or Protein)Supplier BYYY-YYY
ATP (Adenosine 5'-triphosphate)Supplier CZZZ-ZZZ
Kinase Assay BufferSupplier AAAA-AAA
Phosphorylation-Specific Antibody (Fluorescently Labeled)Supplier DBBB-BBB
Staurosporine (Positive Control Inhibitor)Supplier ECCC-CCC
DMSO (Dimethyl Sulfoxide), AnhydrousSupplier FDDD-DDD
384-well, low-volume, black, flat-bottom platesSupplier GEEE-EEE
Pipette tips (for manual and automated liquid handling)Supplier HFFF-FFF
Instrumentation
InstrumentManufacturerModel
Multimode Microplate Reader (with fluorescence detection)Manufacturer IGGG-GGG
Automated Liquid HandlerManufacturer JHHH-HHH
Plate CentrifugeManufacturer KIII-III
Plate SealerManufacturer LJJJ-JJJ

Detailed Step-by-Step Protocol: Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format, a standard in HTS for conserving reagents and increasing throughput.[7][8]

Compound Plate Preparation
  • 1.1. Prepare a 10 mM stock solution of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in 100% DMSO.

  • 1.2. Using an automated liquid handler, perform serial dilutions of the compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be your compound source plate.

  • 1.3. Transfer a small volume (e.g., 50 nL) of each compound dilution from the source plate to the corresponding wells of the 384-well assay plate.

  • 1.4. For control wells, add 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a high concentration of Staurosporine (positive control, 100% inhibition).

Reagent Preparation
  • 2.1. Kinase Solution: Dilute the recombinant kinase to the desired working concentration (e.g., 2X the final concentration) in pre-warmed kinase assay buffer. The optimal concentration should be determined during assay development to be in the linear range of the enzyme kinetics.

  • 2.2. Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP at their desired working concentrations (e.g., 2X the final concentration) in pre-warmed kinase assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

Kinase Reaction
  • 3.1. To each well of the assay plate containing the compound, add the kinase solution (e.g., 5 µL).

  • 3.2. Briefly centrifuge the plate (e.g., 1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells.

  • 3.3. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the kinase.

  • 3.4. Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.

  • 3.5. Briefly centrifuge the plate again.

  • 3.6. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate can be sealed to prevent evaporation.

Signal Detection
  • 4.1. Detection Solution: Prepare the detection solution containing the fluorescently labeled phosphorylation-specific antibody diluted in the appropriate buffer as recommended by the supplier.

  • 4.2. Add the detection solution (e.g., 10 µL) to all wells.

  • 4.3. Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow for antibody binding.

  • 4.4. Read the fluorescence signal on a multimode microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizing the Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Compound Plating (50 nL) Add_Kinase Add Kinase (5 µL) Compound_Plate->Add_Kinase Step 1 Incubate_1 Incubate (15-30 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (5 µL) Incubate_1->Add_Substrate_ATP Step 2 Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent (10 µL) Incubate_2->Add_Detection_Reagent Step 3 Incubate_3 Incubate (30-60 min) Add_Detection_Reagent->Incubate_3 Read_Plate Read Fluorescence Incubate_3->Read_Plate Step 4 Data_Analysis Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis Step 5

Caption: High-throughput screening workflow for a kinase inhibition assay.

Data Analysis and Hit Identification

Data Normalization

The raw fluorescence data should be normalized to the intra-plate controls to determine the percentage of inhibition for each compound concentration.

  • 0% Inhibition (Negative Control): Average signal from wells containing DMSO only.

  • 100% Inhibition (Positive Control): Average signal from wells containing a saturating concentration of a known inhibitor (e.g., Staurosporine).

The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Where SD is the standard deviation.

Dose-Response Curves and IC50 Determination

For compounds that show significant inhibition, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a four-parameter logistic equation. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation
Compound IDConcentration (µM)Raw Fluorescence% Inhibition
Cmpd-0011015,23485.6
Cmpd-0013.3328,45662.1
Cmpd-0011.1145,67835.8
............
DMSON/A85,4320
Staurosporine1010,123100

Visualizing the Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw Fluorescence Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization QC Quality Control (Z'-Factor Calculation) Normalization->QC Dose_Response Dose-Response Curve Fitting Normalization->Dose_Response Hit_Identification Hit Identification QC->Hit_Identification Z' > 0.5 IC50 IC50 Determination Dose_Response->IC50 IC50->Hit_Identification

Caption: Data analysis pipeline for HTS hit identification.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (< 0.5) - High variability in controls- Low signal-to-background ratio- Optimize reagent concentrations (enzyme, substrate, ATP)- Check for pipetting errors- Ensure proper mixing of reagents
Compound Autofluorescence The compound fluoresces at the same wavelength as the assay signal.- Screen the compound library for autofluorescence before the main screen.- Use a different fluorescent probe with a shifted emission spectrum.
False Positives - Compound precipitates at high concentrations.- Compound interferes with the detection system.- Perform counter-screens to identify assay artifacts.- Visually inspect plates for precipitation.- Test for inhibition of the detection antibody binding.
Poor Dose-Response Curve - Inaccurate compound concentrations.- Compound instability or insolubility.- Verify compound dilutions.- Assess compound solubility in the assay buffer.

Conclusion and Forward Look

The protocols and guidelines presented in this application note provide a robust framework for the high-throughput screening of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile as a potential kinase inhibitor. By following these methodologies, researchers can efficiently and accurately assess the inhibitory activity of this novel compound and identify promising hits for further drug development. Successful hit identification is the first step in a comprehensive hit-to-lead campaign, which will involve further characterization of the compound's potency, selectivity, and mechanism of action.[8][10]

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery from Technology Networks. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. Frontiers. [Link]

  • Seeing the light: luminescent reporter gene assays. PubMed. [Link]

  • Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Strategies for Small Molecule Library Design. PubMed. [Link]

  • DNA-Encoded Library Screening for Small Molecule Drug Discovery. Creative Diagnostics. [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Strategies for the screening of small molecule libraries. (A)... ResearchGate. [Link]

  • Reporter gene assays. Berthold Technologies GmbH & Co.KG. [Link]

  • Hit & Lead Discovery | Hit Identification. AXXAM. [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Introduction and Structural Significance The molecule 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development, materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

The molecule 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development, materials science, and the synthesis of complex kinase inhibitors and antimalarial agents[1]. Its dense substitution pattern—featuring a halogen (5-Cl), an electron-donating ether (8-OMe), a strong electron-withdrawing nitrile (3-CN), and a tautomerizable hydroxyl group (4-OH)—presents a unique challenge for structural elucidation.

For researchers synthesizing this compound or utilizing it as an intermediate, unambiguous characterization is critical. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively assign the regiochemistry of its substituents and identify its dominant tautomeric state in solution.

The Tautomeric Challenge: 4-Hydroxyquinoline vs. 4-Quinolone

A fundamental property of 4-hydroxyquinolines is their ability to exist in a tautomeric equilibrium with their corresponding 4-quinolone (keto) forms[2]. The position of this equilibrium dictates the molecule's electronic distribution, hydrogen-bonding capacity, and consequently, its NMR chemical shifts[3].

In polar aprotic solvents such as DMSO- d6​ , the equilibrium is heavily driven toward the 4-oxo-1,4-dihydroquinoline (keto) tautomer due to the thermodynamic stability of the cyclic amide structure[3]. Recognizing this shift is the cornerstone of our NMR strategy:

  • 13 C NMR Impact: The C-4 carbon shifts from a typical aromatic enol resonance (~150 ppm) to a highly deshielded carbonyl resonance (>170 ppm)[4].

  • 1 H NMR Impact: The O-H proton transitions to an N-H proton, typically appearing as a broad, highly deshielded singlet (>11.0 ppm)[4].

Workflow N1 Sample Prep (DMSO-d6) N2 1D NMR (1H, 13C) N1->N2 N3 Tautomer ID (C4 Shift >170 ppm) N2->N3 N4 2D NMR (COSY, HSQC, HMBC) N3->N4 N5 Final Assignment & Validation N4->N5

Workflow for NMR-based structural elucidation and tautomer identification.

Experimental Protocol: Sample Preparation and Acquisition

To ensure a self-validating dataset, the acquisition parameters must be tailored to the molecule's specific relaxation dynamics.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen not merely for its superior solvating power for polar quinolones, but because it disrupts intermolecular hydrogen bonding, stabilizing the monomeric keto tautomer and slowing the proton exchange rate, which is critical for observing the N-H signal[2].

  • Instrument Calibration: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe. Ensure precise shimming and tune/match the probe to both 1 H and 13 C frequencies[5].

  • 1 H NMR Acquisition: Acquire 16–32 scans with a spectral width of at least 15 ppm to capture the downfield N-H proton[6].

  • 13 C NMR Acquisition (Critical Step): Acquire a minimum of 1024 scans. Set the relaxation delay ( D1​ ) to 3 to 5 seconds .

    • Causality: This molecule contains six quaternary carbons (C-3, C-4, C-4a, C-5, C-8, C-8a). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1​ will cause these critical diagnostic peaks to be lost in the baseline noise.

  • 2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, HMBC, and NOESY spectra using standard pulse sequences to map the spin systems and spatial proximities.

1D NMR Data Interpretation

The 1D spectra provide the foundational data for structural confirmation. The 3-carbonitrile group strongly deshields the adjacent H-2 proton, making it the most downfield C-H signal[6]. The 5-chloro and 8-methoxy groups create an isolated two-spin system (H-6 and H-7) on the carbocyclic ring, which will appear as two doublets with an ortho-coupling constant ( 3J≈8.5 Hz)[5].

Table 1: Expected 1 H NMR Quantitative Data (DMSO- d6​ , 400 MHz)
ProtonExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Rationale
N-H (H-1) 12.0 – 12.5Broad Singlet1H-Confirms the 4-quinolone (keto) tautomer.
H-2 8.5 – 8.8Singlet (or d)1H-Highly deshielded by adjacent N and 3-CN group.
H-6 7.4 – 7.6Doublet1H~ 8.5Ortho to 5-Cl; coupled to H-7.
H-7 7.2 – 7.4Doublet1H~ 8.5Ortho to 8-OMe; shielded by ether oxygen.
8-OCH 3​ 3.9 – 4.1Singlet3H-Characteristic methoxy resonance.
Table 2: Expected 13 C NMR Quantitative Data (DMSO- d6​ , 100 MHz)
CarbonExpected Shift ( δ , ppm)TypeDiagnostic Feature
C-4 172.0 – 176.0Quaternary (C=O)Definitive proof of the keto tautomer[4].
C-2 145.0 – 150.0CHDeshielded by adjacent nitrogen.
C-8 148.0 – 152.0Quaternary (C-O)Deshielded by electronegative methoxy oxygen.
C-5 130.0 – 135.0Quaternary (C-Cl)Halogen-bearing aromatic carbon.
C-3 90.0 – 100.0Quaternary (C-CN)Highly shielded by the β -carbonyl enamine system.
3-CN 114.0 – 116.0QuaternaryCharacteristic nitrile carbon.
8-OCH 3​ 56.0 – 60.0CH 3​ Aliphatic ether carbon.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR suggests the correct structure, 2D NMR transforms the analysis into a self-validating system . Because the molecule is heavily substituted, relying solely on chemical shifts is insufficient; regiochemistry must be proven through bond connectivity (HMBC) and spatial proximity (NOESY).

  • COSY (Correlation Spectroscopy): Will show a single cross-peak between H-6 and H-7, confirming they are adjacent on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the protonated carbons (C-2, C-6, C-7) from the six quaternary carbons, assigning the exact 13 C shift to each proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. H-2 will show strong 3-bond correlations to C-4 (carbonyl) and the nitrile carbon, anchoring the right side of the molecule. H-6 will show 3-bond correlations to C-8 and C-4a, bridging the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A spatial correlation between the 8-OCH 3​ protons (~4.0 ppm) and the H-7 proton (~7.3 ppm) definitively proves the methoxy group is at the 8-position and not the 5-position.

Connectivity H2 H-2 C4 C-4 (Keto) H2->C4 HMBC H6 H-6 H7 H-7 H6->H7 COSY H6->C4 HMBC C8 C-8 H6->C8 HMBC C5 C-5 (C-Cl) H7->C5 HMBC OMe 8-OMe OMe->H7 NOESY OMe->C8 HMBC

Key 2D NMR correlations (HMBC, NOESY, COSY) for regiochemical validation.

Conclusion

The characterization of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile requires an integrated approach that accounts for its tautomeric behavior. By utilizing DMSO- d6​ to lock the 4-quinolone tautomer, optimizing relaxation delays for quaternary carbons, and employing a rigorous 2D NMR workflow (specifically HMBC and NOESY), researchers can achieve an unambiguous, self-validating structural assignment. This ensures high-fidelity data suitable for downstream pharmaceutical and materials science applications.

References

  • Benchchem. "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone - Benchchem: Nuclear Magnetic Resonance (NMR) Spectroscopy." Benchchem. 3

  • Benchchem. "An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - Benchchem: NMR Spectroscopy for Tautomeric Analysis." Benchchem. 2

  • ACS Publications. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." ACS Publications. 4

  • EvitaChem. "Buy 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (EVT-14058475)." EvitaChem. 1

  • The Royal Society of Chemistry. "Characterization Data of Products." RSC. 5

  • Benchchem. "Application Note: 1H NMR Characterization of Substituted Quinolines." Benchchem. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide actiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis of this and related quinoline structures.

The synthesis of polysubstituted quinolines is a critical process in medicinal chemistry, yet it is often plagued by issues of low yield, side reactions, and harsh reaction conditions.[1][2] This guide provides a structured approach to troubleshooting these problems, grounded in established chemical principles and field-proven methodologies.

Section 1: Overview of a Primary Synthetic Pathway

A robust and widely applicable method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction .[3][4] This pathway is particularly well-suited for the target molecule and involves three key stages:

  • Condensation: An appropriately substituted aniline reacts with an alkoxymethylenemalonate derivative (e.g., diethyl ethoxymethylenemalonate, DEEM) to form an anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[4]

  • Functional Group Interconversion (Post-Cyclization): Introduction of the nitrile group at the 3-position, if not already incorporated in the malonate derivative.

The primary challenges in this synthesis often arise during the high-temperature cyclization step, which can lead to decomposition and byproduct formation.[5]

cluster_workflow General Synthesis Workflow (Gould-Jacobs) A Step 1: Condensation (Substituted Aniline + Malonate Derivative) B Step 2: Thermal Cyclization (High-Temperature Ring Closure) A->B Heat (100-130°C) C Step 3: Work-up & Purification (Isolation of Quinoline Core) B->C Heat (~250°C) in high-boiling solvent D Step 4: Post-Modification (e.g., Nitrile Introduction) C->D Chemical Transformation E Final Product: 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile D->E

Caption: High-level workflow for the Gould-Jacobs synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area: Low or No Product Yield

Question 1: My initial condensation reaction between the aniline and malonate ester is inefficient, resulting in a low yield of the intermediate. What are the likely causes?

Answer: Low yields at this stage are typically due to three factors:

  • Poor Substrate Reactivity: The nucleophilicity of the aniline is paramount. The starting aniline for this synthesis, 2-chloro-5-methoxyaniline, has an electron-withdrawing chloro group, which deactivates the amine, making it less reactive.[6] While the methoxy group is activating, the overall reactivity may be sluggish.

    • Solution: Increase the reaction temperature to 100-130°C and ensure a slightly longer reaction time (2-3 hours). Monitor the reaction by TLC to confirm the consumption of the aniline starting material.[4][5]

  • Reagent Purity and Stoichiometry: Ensure the diethyl ethoxymethylenemalonate (DEEM) or a similar reagent is fresh and not hydrolyzed. Use a slight excess (1.1-1.2 equivalents) of the malonate ester to drive the reaction to completion.[5]

  • Inefficient Removal of Ethanol: The condensation is a reversible reaction where ethanol is eliminated.[3]

    • Solution: After the initial heating period, consider removing the ethanol byproduct under reduced pressure to shift the equilibrium toward the product.[4]

Question 2: The high-temperature cyclization step is failing or giving a very low yield of the quinoline product. How can I improve this critical step?

Answer: This is the most common failure point in the Gould-Jacobs reaction. The required thermal energy for the 6-electron electrocyclization is substantial, often exceeding 250°C.[4]

  • Inadequate Temperature/Poor Heat Transfer: The reaction mixture must reach and maintain the high temperature required for cyclization. Localized overheating can cause decomposition, while insufficient temperature will result in an incomplete reaction.[5][6]

    • Solution: Use a high-boiling, inert solvent to ensure uniform and stable heating. Solvents like diphenyl ether or Dowtherm A are standard choices as they reflux around 250°C.[5] Mineral oil is another effective option that has been shown to significantly improve yields.[7]

  • Substrate Deactivation: Strongly electron-withdrawing groups on the aniline ring can hinder the electrophilic cyclization step.[7]

    • Solution: While the substituents for the target molecule are fixed, this is a key consideration. If yields remain low, more forcing conditions (slightly higher temperature or longer reflux) may be necessary, but this must be balanced against the risk of decomposition.

  • Atmospheric Conditions: At high temperatures, oxidative side reactions can occur.

    • Solution: Perform the cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation of the starting materials and product.[5]

Problem Area: Significant Impurity and Byproduct Formation

Question 3: My reaction produces a significant amount of dark, tarry material, making product isolation difficult and lowering the yield. What causes this and how can I prevent it?

Answer: Tar formation is a classic sign of thermal decomposition.[5][8] The high temperatures required for cyclization can cause the degradation of starting materials, intermediates, or the final product.

  • Cause: Localized overheating or prolonged exposure to excessively high temperatures.

  • Solutions:

    • Optimize Temperature and Time: Carefully balance the reaction temperature and duration. The goal is to find the minimum temperature and time required for complete cyclization. Small-scale optimization experiments are highly recommended.[5]

    • Ensure Uniform Heating: Use a high-boiling solvent like diphenyl ether to maintain a stable and evenly distributed temperature, preventing "hot spots" in the reaction flask.[5]

    • Consider Microwave Synthesis: Modern approaches often use microwave irradiation, which can significantly shorten reaction times and improve yields by providing rapid and uniform heating, thereby minimizing the window for thermal decomposition.[4]

Table 1: Effect of Cyclization Conditions on Yield (Illustrative Data)

Entry Method Solvent Temperature (°C) Time (min) Yield (%) Reference
1 Conventional Diphenyl Ether ~250 45 60-75 [4][5]
2 Conventional Mineral Oil ~250 60 Often Improved [7]
3 Microwave None (Neat) 250 20 Low [4]

| 4 | Microwave | None (Neat) | 300 | 5 | >85 |[4] |

Note: These are general ranges; optimal conditions depend on the specific substrate.

Problem Area: Reaction Stalls or is Incomplete

Question 4: My TLC analysis shows that the reaction has stopped, with both starting material and product present. What should I check?

Answer: A stalled reaction can be frustrating. A systematic approach to diagnosis is key.

Start Reaction Stalled (Incomplete Conversion) CheckTemp Is Reaction Temperature Sufficient (~250°C)? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase Temperature Incrementally or Switch to Higher-Boiling Solvent CheckTemp->IncreaseTemp No CheckPurity Are Reagents Pure and Anhydrous? CheckTime->CheckPurity Yes IncreaseTime Action: Extend Reaction Time and Continue Monitoring by TLC CheckTime->IncreaseTime No PurifyReagents Action: Use Fresh or Purified Reagents CheckPurity->PurifyReagents No Success Problem Resolved: Reaction Proceeds CheckPurity->Success Yes IncreaseTemp->Success IncreaseTime->Success PurifyReagents->Success

Caption: Troubleshooting workflow for a stalled cyclization reaction.

  • Verify Temperature: Use a calibrated thermometer to ensure the internal reaction temperature is reaching the target (e.g., ~250°C).

  • Extend Reaction Time: Some deactivated substrates simply require longer heating to go to completion. Extend the reaction time in 30-minute increments, monitoring by TLC.

  • Reagent Integrity: As mentioned, ensure your starting materials are pure. The presence of water can sometimes interfere with acid-catalyzed cyclizations.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do the specific substituents (5-Chloro, 8-Methoxy) on the target molecule influence the synthesis strategy?

The synthesis must start from an aniline precursor that contains these substituents or their precursors. The ideal starting aniline is 2-chloro-5-methoxyaniline . The positions are numbered based on the final quinoline ring. The chloro group is electron-withdrawing and deactivating, while the methoxy group is electron-donating and activating. Their combined electronic effect will influence the reactivity of the aniline in the initial condensation and the subsequent cyclization.[5]

Q2: What is the best work-up and purification strategy for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile?

  • Work-up: After the high-temperature cyclization, the reaction mixture is typically cooled to room temperature. The product, being a solid, will often precipitate from the high-boiling solvent.[4] The solid can be collected by filtration. Washing the crude solid with a non-polar solvent like hexanes can help remove residual high-boiling solvent.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF). If significant impurities are present, column chromatography on silica gel may be necessary.[6]

Q3: Are there any alternatives to the Gould-Jacobs reaction for synthesizing this type of 4-hydroxyquinoline?

Yes, other methods exist, though the Gould-Jacobs is often very reliable for this substitution pattern. An alternative is the Conrad-Limpach synthesis , which involves reacting the aniline with a β-ketoester followed by cyclization.[7] However, this reaction also requires high temperatures for the cyclization step and can face similar challenges.[7]

Section 4: Experimental Protocol Example

This protocol is a general guideline for a conventional thermal Gould-Jacobs synthesis and should be optimized for your specific laboratory conditions.

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine 2-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline.

  • After cooling slightly, remove the ethanol byproduct under reduced pressure. The crude intermediate is often a viscous oil or solid and can be used directly in the next step.[4]

Step 2: Thermal Cyclization to form the Quinoline Core

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the solution under a nitrogen atmosphere to a vigorous reflux (~250°C).

  • Maintain the reflux for 30-60 minutes, monitoring the reaction progress by TLC.

  • Once complete, allow the reaction mixture to cool to room temperature. The desired 4-hydroxyquinoline product should precipitate as a solid.[4]

  • Collect the solid product by vacuum filtration. Wash the filter cake with hexane or petroleum ether to remove the residual high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent.

References

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction. Wikidoc. Available at: [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. Available at: [Link]

  • Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Quinoline. Organic Syntheses Procedure. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available at: [Link]

  • Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

Sources

Optimization

troubleshooting 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile precipitation in culture media

Technical Support Center: Troubleshooting 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Precipitation in Culture Media Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Precipitation in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the common, yet frustrating, issue of compound precipitation during in vitro assays.

Mechanistic Causality: Why Does Precipitation Occur?

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS No.: 1016811-91-8) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. However, its transition from a concentrated organic stock solution into an aqueous cell culture medium frequently results in immediate precipitation.

Understanding the causality behind this phenomenon—known as solvent shock —is critical to preventing it:

  • Thermodynamic Insolubility: Like many quinoline derivatives, this compound is practically insoluble in water[2]. The planar aromatic quinoline core drives strong hydrophobic interactions and π−π stacking.

  • Intermolecular Hydrogen Bonding: The presence of a 4-hydroxy group (H-bond donor) and a 3-carbonitrile group (H-bond acceptor) allows the molecules to form highly stable, insoluble crystal lattices when exposed to a highly polar, aqueous environment[3].

  • The "Solvent Shift" Phenomenon: Researchers typically dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock is pipetted directly into a salt-rich culture medium (e.g., DMEM or RPMI), the sudden dilution of DMSO forces the compound past its thermodynamic solubility limit, causing rapid nucleation and precipitation[4][5]. This not only ruins the defined concentration of your assay but also introduces solid particles that can cause physical cytotoxicity or unpredictable macrophage uptake[6].

Experimental Methodologies & Self-Validating Protocols

To overcome solvent shock, you must alter the kinetics of dilution or modify the formulation. Below are two field-proven protocols. Every step includes a self-validating checkpoint to ensure the system remains in a true solution.

Protocol A: The "Solvent Shift" Intermediate Dilution Method

This method relies on temperature control and protein binding (using serum) to act as a hydrophobic sink, preventing sudden nucleation[5].

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 20–50 mM) in anhydrous, high-purity DMSO[4].

    • Validation: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Media Pre-warming: Pre-warm the target cell culture medium (containing 10% FBS) to 37°C. Cold media drastically reduces the solubility limit and guarantees precipitation[4].

  • Intermediate Dilution (The Critical Step): Instead of adding the DMSO stock directly to the final media volume, pipette the required volume of DMSO stock into a small intermediate tube containing 100% warm Fetal Bovine Serum (FBS) or a 5% BSA solution.

    • Causality: The high protein concentration immediately binds the lipophilic quinoline core, preventing molecule-to-molecule aggregation.

  • Final Addition: Add this intermediate mixture dropwise to the final pre-warmed culture medium while continuously vortexing or swirling.

    • Validation: Hold the flask up to a light source. If you observe a "milky" swirl that does not dissipate, the concentration is too high. A successful dilution will remain perfectly transparent.

Protocol B: Excipient Formulation (Cyclodextrin Complexation)

If Protocol A fails due to the requirement of serum-free conditions, you must use a solubilizer. Hydroxypropyl- β -cyclodextrin (HP- β -CD) forms a hydrophilic inclusion complex around the hydrophobic quinoline core.

  • Prepare Excipient Buffer: Dissolve HP- β -CD in your basal culture medium to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complexation: Add your DMSO stock solution dropwise into the HP- β -CD medium while vortexing vigorously.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the thermodynamic inclusion complexes to fully form before adding to your cell plates.

Quantitative Data: Solubilization Strategies Comparison

Summarizing the efficacy of different formulation strategies is essential for balancing solubility against potential cellular toxicity.

Formulation StrategyPrimary Mechanism of ActionEst. Max Soluble ConcentrationCytotoxicity RiskRecommended Application
Direct Dilution (Control) None (Solvent Shock)< 1 µMLowNot recommended
Increased DMSO (>1%) Co-solvency5 - 10 µMHigh (Solvent toxicity)Cell-free biochemical assays
Intermediate Dilution (FBS) Protein binding / Hydrophobic sink10 - 50 µMLowStandard 2D cell culture
10% HP- β -CD Molecular inclusion complex50 - 100 µMModerate (Osmotic stress)Serum-free assays / In vivo
0.1% Tween-80 Micellar encapsulation20 - 40 µMModerate (Membrane disruption)Difficult-to-lyse cell lines

Troubleshooting Workflow Visualization

TroubleshootingWorkflow A Precipitation Observed Upon Media Addition B 1. Verify DMSO Stock (Is it fully dissolved?) A->B C Sonicate/Warm Stock or Remake at Lower Conc. B->C No D 2. Pre-warm Media (37°C) & Add Dropwise with Mixing B->D Yes C->B E 3. Intermediate Dilution (e.g., into warm FBS/BSA) D->E Fails G Clear, Stable Solution Ready for Assay D->G Solved F 4. Excipient Formulation (HP-β-CD or Tween-80) E->F Fails E->G Solved F->G Solved

Troubleshooting workflow for resolving quinoline precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q: Can I simply increase the final DMSO concentration to keep 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile soluble? A: No. While increasing DMSO will thermodynamically favor solubility, final DMSO concentrations exceeding 0.1% – 0.5% induce significant cellular toxicity, alter membrane permeability, and cause transcriptomic shifts that will confound your assay results[4][7]. Always keep final DMSO 0.1% for cell-based assays.

Q: My compound precipitates immediately upon pipetting, even in warm media. What am I doing wrong? A: You are likely experiencing localized supersaturation. When you eject the pipette tip directly into the media without mixing, the micro-environment at the tip has a high compound concentration and low DMSO concentration, causing instant crystallization[5]. You must add the stock dropwise while the media is actively swirling or vortexing to rapidly disperse the molecules.

Q: Does the pH of the culture media affect the solubility of this specific compound? A: Yes. The 4-hydroxy group on the quinoline ring can act as a weak acid, and the nitrogen in the quinoline core can be protonated at highly acidic pHs. However, in the physiological pH range of cell culture (pH 7.2 - 7.4), the compound remains largely un-ionized and highly lipophilic. Drastic pH shifts to force solubility are not recommended as they will kill the cultured cells.

References

  • ResearchGate. Has anyone worked with MOMIPP and found a solvent that prevents precipitation? Retrieved from:[Link]

  • ResearchGate. 1690 questions with answers in DMSO | Science topic. Retrieved from: [Link]

  • European Patent Office (EPO). Method for preparing an aqueous nanosuspension containing nanocrystals of pharmaceutically active ingredient. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Solubility

As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly functionalized quinoline building blocks. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly functionalized quinoline building blocks. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a prime example of a compound that is invaluable for pharmaceutical development and material science, yet notoriously difficult to handle in the lab[1].

This guide abandons generic advice in favor of mechanistically grounded, field-proven solutions. By understanding the thermodynamic and structural reasons behind this compound's insolubility, we can engineer specific co-solvent systems and protocols to overcome them.

Part 1: The Mechanistic Root of the Problem

Before attempting to dissolve the compound, you must understand why it resists solvation. The poor solubility is not merely a function of lipophilicity; it is a direct consequence of tautomeric behavior and crystal lattice energy.

  • Keto-Enol Tautomerism: Like many 4-hydroxyquinolines, this compound exists in a dynamic equilibrium between the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form[2].

  • Crystal Lattice Stability: In the solid state, the keto form heavily predominates. This form creates highly stable dimers linked by strong intermolecular hydrogen bonds (N-H···O=C)[3].

  • Electronic Polarization: The electron-withdrawing 3-carbonitrile group and the 5-chloro substituent enhance the polarization of the molecule. This strengthens π-π stacking interactions, creating a highly stable, tightly packed crystal lattice that resists standard solvation[1].

SolubilityLogic Compound 5-Chloro-4-hydroxy-8-methoxy -3-quinolinecarbonitrile Tautomerism Keto-Enol Tautomerism (4-Hydroxy ⇌ 4-Quinolone) Compound->Tautomerism exhibits Intermolecular Strong Intermolecular H-Bonding & π-π Stacking Tautomerism->Intermolecular drives PoorSol Poor Solubility in Standard Solvents Intermolecular->PoorSol results in Sol1 Polar Aprotic Solvents (DMSO, DMF, NMP) PoorSol->Sol1 Mitigation Sol2 pH Adjustment (Salt Formation) PoorSol->Sol2 Mitigation Sol3 Sonication & Heating (Disrupt Lattice) PoorSol->Sol3 Mitigation

Diagram 1: The structural causality of poor solubility and corresponding mitigation strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in methanol and ethyl acetate, but it remains a cloudy suspension. What am I doing wrong? A: Standard polar protic (methanol) and moderately polar aprotic (ethyl acetate) solvents lack the hydrogen-bond accepting capacity required to disrupt the strong N-H···O=C intermolecular bonds of the quinolin-4(1H)-one tautomer[3]. You must use strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents act as powerful hydrogen-bond acceptors, breaking the dimer interactions and stabilizing the monomeric form in solution[4].

Q2: How can I formulate this compound for aqueous biological assays without it precipitating? A: Direct dissolution in aqueous buffers will fail due to the high lattice energy. You must use a "solvent-shift" or co-solvent strategy:

  • pH Manipulation: The 4-hydroxy group is mildly acidic. Adjusting the aqueous buffer to a basic pH (e.g., pH 8.5 - 9.0) using NaOH will deprotonate the hydroxyl group, forming a highly soluble phenoxide-like sodium salt.

  • Surfactant Cocktails: If physiological pH (7.4) is strictly required, use a validated in vivo formulation containing co-solvents and surfactants. A standard proven mixture for hydroxyquinolines is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4].

Q3: I need to use this intermediate in a cross-coupling reaction, but DMSO is incompatible with my catalyst. What are my alternatives? A: If DMSO or DMF cannot be used, you must temporarily alter the chemical structure to break the tautomeric lock:

  • In Situ Protection: React the compound with a protecting group (e.g., benzyl bromide) in the presence of a strong base (like NaH) in THF. Deprotonation forces the molecule into the enolate form, breaking the hydrogen-bonded lattice and allowing the protected, highly soluble intermediate to participate in your reaction.

  • Halogenation: If your synthetic route allows, convert the 4-hydroxy group to a 4-chloro group using POCl3. This permanently locks the molecule out of the keto tautomer, drastically improving solubility in solvents like toluene and THF.

Part 3: Quantitative Data & Co-Solvent Selection

To prevent wasted material, consult this solubility matrix before planning your stock solutions.

Solvent SystemPolarity/TypeExpected SolubilityMechanistic Rationale
DMSO / DMF / NMP Polar AproticHigh (>10 mg/mL)Strong H-bond acceptors disrupt the 4-quinolone dimer lattice[4].
Methanol / Ethanol Polar ProticPoor (<1 mg/mL)Competes poorly with the strong internal N-H···O=C hydrogen bonds.
Ethyl Acetate / Hexanes Non-PolarInsolubleLacks the dipole moment and H-bond capacity to solvate the polar keto tautomer.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Complex AqueousModerate (~2 mg/mL)Surfactants and co-solvents lower surface tension and encapsulate hydrophobic regions[4].
Aqueous Buffer (pH > 8.5) Basic AqueousModerateDeprotonates the 4-OH, forming a highly soluble phenoxide salt.
Part 4: Self-Validating Experimental Protocol

To ensure reliable data in downstream assays, the dissolution process must be treated as a strict protocol. The following workflow guarantees complete solvation and includes a self-validation step to prevent false negatives caused by micro-precipitation.

Protocol: Preparation of a 10 mM Assay-Ready Stock Solution

  • Gravimetric Analysis: Accurately weigh 2.35 mg of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (MW ≈ 234.64 g/mol )[1] into a clean, dry amber glass vial. (Note: Amber glass is recommended as hydroxyquinolines can act as sacrificial scavengers of photogenerated oxygen species and may be sensitive to photodegradation[5]).

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO or NMP.

  • Thermal & Mechanical Disruption: Vortex the vial vigorously for 30 seconds. Place the vial in a heated ultrasonic bath at 40°C for 5-10 minutes.

    • Causality: Sonication provides the cavitation energy required to break the π-π stacking, while mild heat increases solvent kinetic energy[4].

  • Self-Validation Checkpoint (The Tyndall Effect): In a darkened room, shine a laser pointer through the solution. If the beam path is visible (light scattering), micro-crystals are still present. Continue sonication. The solution is only ready when it is optically clear and the laser path is invisible.

  • Aqueous Dilution: To achieve a working solution, add the DMSO stock to pre-warmed (37°C) aqueous buffer under rapid vortexing. Critical Rule: Never add the buffer to the DMSO; always inject the DMSO stock into the vortexing buffer to ensure rapid dispersion and prevent localized supersaturation.

DissolutionWorkflow Step1 1. Weigh Compound Step2 2. Add 100% DMSO/NMP Step1->Step2 Step3 3. Vortex & Sonicate (40°C) Step2->Step3 Step4 4. Check Clarity (Laser Test) Step3->Step4 Step5 5. Dilute in Aqueous Buffer Step4->Step5

Diagram 2: Step-by-step self-validating workflow for preparing assay-ready solutions.

References
  • Tautomerism of 4-Hydroxy-4(1H) quinolon . ResearchGate. Available at: [Link]

  • Quinolone−Hydroxyquinoline Tautomerism in Quinolone 3‑Esters. Preserving the 4‑Oxoquinoline Structure To Retain Antimalarial Activity . ACS Publications / ElectronicsAndBooks. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Welcome to the technical support guide for the chromatographic analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically grounded resource to develop, optimize, and troubleshoot your High-Performance Liquid Chromatography (HPLC) methods for this specific compound. This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions rooted in chromatographic theory.

Understanding the Analyte: Physicochemical Properties

Before beginning method development, it is crucial to understand the chemical nature of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Its structure dictates its behavior in a chromatographic system.

Chemical Structure:

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

This molecule possesses several key functional groups that influence its retention: a quinoline core, a hydroxyl group, a nitrile group, a chloro group, and a methoxy group.[1] These groups contribute to its moderate lipophilicity and create the potential for ionization.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₁H₇ClN₂O₂Indicates a relatively small molecule.[1]
Molecular Weight ~234.64 g/mol Suitable for standard HPLC analysis.[1]
logP 2.06Suggests moderate hydrophobicity, making it well-suited for reverse-phase chromatography.[1]
Key Functional Groups 4-hydroxy (phenolic), Quinoline Nitrogen (basic)The presence of both acidic (hydroxy) and basic (nitrogen) sites means this compound is ionizable . Its retention will be highly dependent on the mobile phase pH.[2][3]

The ionizable nature of this compound is the most critical factor to consider. Operating at a pH close to the pKa of either the acidic or basic group will result in multiple ionic species co-existing, leading to poor peak shape (typically severe tailing) and unstable retention times. The key to a robust method is to control the mobile phase pH to ensure the analyte is in a single, stable ionic state.

HPLC Method Development & Optimization Workflow

A systematic approach is essential for efficient and effective method development. The following workflow provides a logical progression from initial scouting to a fully optimized method.

HPLC_Optimization_Workflow start Start: Define Goals (e.g., Resolution, Speed) scout 1. Initial Scouting Gradient (e.g., 5-95% ACN in 15 min) Column: C18, 150x4.6mm, 5µm start->scout assess_peak 2. Assess Peak Shape & Retention scout->assess_peak decision_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) assess_peak->decision_shape ph_screen 3. Perform pH Screening Test Acidic (pH 2.7), Neutral (pH 7.0) & Basic (pH 9.0) Conditions decision_shape->ph_screen No optimize_gradient 5. Optimize Gradient Slope Adjust time or %B/min for best resolution decision_shape->optimize_gradient Yes select_ph 4. Select Optimal pH (Best Peak Shape & Retention) ph_screen->select_ph select_ph->scout Re-scout at new pH decision_res Is Resolution Sufficient? optimize_gradient->decision_res fine_tune 6. Fine-Tune Parameters (Flow Rate, Temperature, Column Chemistry) decision_res->fine_tune No validate 7. Validate Method (Linearity, Precision, Accuracy) decision_res->validate Yes fine_tune->optimize_gradient Re-optimize gradient end End: Robust HPLC Method validate->end

Figure 1. A systematic workflow for HPLC method development.

Protocol 1: Performing a pH Screening Study

The goal of this protocol is to determine the optimal mobile phase pH for achieving symmetrical peak shape and stable retention.

Materials:

  • HPLC system with UV or DAD detector

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Mobile phase modifiers: Formic acid (for acidic pH), Ammonium formate or phosphate buffer (for neutral pH)

Procedure:

  • Prepare Mobile Phases:

    • Acidic (pH ~2.7):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Neutral (pH ~7.0):

      • Mobile Phase A: 10 mM Ammonium Formate or Phosphate buffer in Water, pH adjusted to 7.0

      • Mobile Phase B: Acetonitrile

    • Note: Always filter mobile phases through a 0.45 µm filter before use.[4]

  • System Setup & Equilibration:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the detector wavelength (a DAD is useful for confirming peak identity and purity).

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.[5]

  • Run Scouting Gradient for Each pH Condition:

    • For each pH condition (Acidic, then Neutral), run an identical broad gradient.

    • Example Gradient Program:

      • 0-1 min: 5% B

      • 1-12 min: 5% to 95% B

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B (Re-equilibration)

    • Inject a standard solution of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile.

  • Data Analysis:

    • Compare the chromatograms from the different pH runs.

    • Focus on:

      • Retention Time (RT): How does pH affect retention?[2][6]

      • Peak Shape (Tailing Factor): Where is the peak most symmetrical? A tailing factor between 0.9 and 1.5 is generally desirable.

      • Selectivity: If other compounds are present, how does pH alter their elution order relative to the main analyte?[7]

pH ConditionExpected Retention BehaviorRationale
Acidic (e.g., pH 2.7) Longer Retention At a low pH, the quinoline nitrogen is protonated (positively charged), but more importantly, the acidic 4-hydroxy group is fully protonated (neutral). This suppression of the acidic ionization makes the molecule less polar overall, leading to stronger interaction with the non-polar C18 stationary phase.[2][8]
Neutral (e.g., pH 7.0) Intermediate/Poor Performance This pH may be close to the pKa of either the acidic or basic functional group, potentially leading to a mixture of ionic states and resulting in a broad, tailing peak.
Basic (e.g., pH > 9, if column allows) Shorter Retention At a high pH, the 4-hydroxy group will be deprotonated (negatively charged), making the molecule more polar. This increased polarity reduces its affinity for the stationary phase, causing it to elute earlier.[2]

Troubleshooting Guide

Even with a systematic approach, issues can arise. This section addresses common problems in a question-and-answer format.

Q1: My peak is tailing severely, even with an acidic mobile phase. What's wrong?

Answer: Peak tailing for an ionizable compound like this is a classic problem and can stem from two primary sources: chemical interactions or physical issues.[9]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The surface of silica-based columns has residual silanol groups (Si-OH) that are acidic and can become negatively charged.[9] If your analyte has a protonated basic group (like the quinoline nitrogen at low pH), it can undergo a secondary ion-exchange interaction with these negative sites, causing peak tailing.

    • Solution 1: Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have very low silanol activity. Columns with polar-embedded groups or other shielding technologies are also excellent choices for basic compounds.[5]

    • Solution 2: Increase Buffer Concentration: A slightly higher buffer concentration (e.g., 20-25 mM) can help to "shield" the silanol groups, reducing these secondary interactions. Be mindful of buffer solubility in high organic mobile phases.

    • Solution 3 (Use with Caution): Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%). TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. Note: TEA is not compatible with mass spectrometry (MS) detectors.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the issue.

  • Physical Void in Column: A void at the head of the column can cause band broadening and tailing that affects all peaks in the chromatogram.

    • Solution: First, confirm the issue by injecting a neutral, non-ionizable compound. If it also tails, the problem is likely physical.[9] Try backflushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.[10]

Q2: My retention time is drifting and not reproducible between injections. What should I do?

Answer: Drifting retention times are a common sign of an unstable chromatographic system.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is not allowing enough time for re-equilibration after a gradient run.

    • Solution: Ensure your gradient program includes a post-run equilibration step that is at least 5-10 column volumes long.[5] For a 150x4.6 mm column, this is typically 5-10 minutes.

  • Unstable Mobile Phase pH: If you are not using a buffer, or the buffer is too weak, the pH of the mobile phase can be inconsistent, leading to variable ionization of the analyte and thus, variable retention.

    • Solution: Always use a buffer (e.g., formate, acetate, phosphate) when analyzing ionizable compounds. Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase is well-mixed.[11]

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can cause retention times to shift.

    • Solution: Use a thermostatted column compartment (column oven) and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome room temperature variations.[4]

Q3: The compound elutes very early, close to the void volume, even with a low percentage of organic solvent. How can I increase retention?

Answer: Poor retention occurs when the analyte is too polar for the given conditions and has a weak affinity for the stationary phase.

Potential Causes & Solutions:

  • Analyte is in a Highly Polar (Ionized) State: As discussed, if the mobile phase pH causes the compound to be fully ionized, it will be very polar and elute quickly.

    • Solution: Re-evaluate the mobile phase pH to suppress ionization and make the analyte more hydrophobic, as detailed in Protocol 1.[3]

  • Stationary Phase is Not Retentive Enough: A standard C18 column may not be ideal if the compound is part of a mixture with other very polar compounds.

    • Solution 1: Use a 100% Aqueous Compatible Column: Some C18 columns suffer from "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for use with 100% aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped functionalities).[3][12]

    • Solution 2: Change Stationary Phase: Consider a column with a higher surface area or carbon load for increased hydrophobic retention.[3] Alternatively, a phenyl-hexyl phase could offer different selectivity through pi-pi interactions with the quinoline ring system.

    • Solution 3: Explore HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an alternative to reverse-phase. HILIC uses a polar stationary phase and a high-organic, low-aqueous mobile phase to retain polar analytes.[12]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a C18 column and mobile phase? A: A robust starting point is a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 1.0 mL/min and a temperature of 30 °C.[13]

Q: Can I use methanol instead of acetonitrile? A: Yes, methanol is another common organic modifier. It is more viscous and has a different selectivity compared to acetonitrile. Acetonitrile typically provides sharper peaks and lower backpressure, but methanol can sometimes offer better resolution for certain analytes. It is worth evaluating both during method development.

Q: My compound is part of a complex mixture. How can I improve the resolution from a nearby impurity? A: Optimizing selectivity is key. The most powerful tools for changing selectivity in reverse-phase HPLC are:

  • Change Mobile Phase pH: This has the most dramatic effect on the retention of ionizable compounds.[2][7]

  • Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa).

  • Change Column Chemistry: Switch from a C18 to a C8, Phenyl-Hexyl, or a polar-embedded phase.[14]

  • Change Temperature: Adjusting the column temperature can sometimes improve resolution, as it affects the retention of different compounds to varying degrees.

Q: Is this compound suitable for LC-MS analysis? A: Yes. To ensure compatibility with mass spectrometry, use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate. Avoid non-volatile buffers like sodium or potassium phosphate, as they will contaminate the MS ion source.[8]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Increase Retention. (n.d.). GL Sciences. Retrieved from [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

Sources

Troubleshooting

resolving false positives in 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile fluorometric assays

Guide ID: TSC-QN-FP-001 Topic: Resolving False Positives in 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Fluorometric Assays Senior Application Scientist: Dr. Gemini Introduction Welcome to the technical support...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide ID: TSC-QN-FP-001 Topic: Resolving False Positives in 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Fluorometric Assays Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile and similar quinoline-based compounds in fluorometric assays. The quinoline scaffold is a privileged structure in medicinal chemistry, but its aromatic and heterocyclic nature can also make it a source of assay artifacts, leading to a high rate of false positives in high-throughput screening (HTS).[1]

A false positive is a result that appears to show activity against the biological target of interest but is actually due to reproducible interference with the assay technology itself.[2][3] Identifying and eliminating these artifacts early is critical to avoid wasting significant time and resources on compounds that will not advance.[4] This guide provides a structured approach to troubleshooting, diagnosing, and resolving potential false positives through a series of self-validating protocols and field-proven insights.

Troubleshooting Guide: From Primary Hit to Validated Lead

This section addresses specific issues you may encounter after identifying 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile as a "hit" in your primary fluorometric screen.

Question 1: My compound shows dose-dependent activity. How do I begin to rule out a false positive?

Answer: A dose-response curve is a critical first step, but it is not sufficient to confirm true activity, as many interference mechanisms can also be concentration-dependent.[2] The initial triage process should follow a logical cascade to test for the most common and easily identifiable artifacts first.

The following workflow provides a systematic approach to hit validation.

Hit_Validation_Workflow PrimaryHit Primary Screen Hit (Dose-Dependent Activity) SolubilityCheck Step 1: Visual Solubility & Light Scatter Check PrimaryHit->SolubilityCheck Precipitate Precipitate Observed SolubilityCheck->Precipitate Yes Soluble No Precipitate SolubilityCheck->Soluble No Reformulate Reformulate or Lower Concentration Precipitate->Reformulate InterferenceCheck Step 2: Intrinsic Compound Interference Assays Soluble->InterferenceCheck AggregationCheck Step 3: Test for Compound Aggregation InterferenceCheck->AggregationCheck No Intrinsic Interference FalsePositive False Positive (Deprioritize) InterferenceCheck->FalsePositive Autofluorescence or Quenching RedoxCheck Step 4: Assess Redox Activity AggregationCheck->RedoxCheck Not an Aggregator AggregationCheck->FalsePositive Detergent-Sensitive Inhibition OrthogonalAssay Step 5: Orthogonal & Biophysical Assays RedoxCheck->OrthogonalAssay Not Redox Active RedoxCheck->FalsePositive Catalase-Sensitive Inhibition ValidatedHit Validated Hit (Proceed to SAR) OrthogonalAssay->ValidatedHit Confirms Activity OrthogonalAssay->FalsePositive No Activity in Orthogonal System Reformulate->SolubilityCheck

Caption: A decision workflow for triaging primary screening hits.

Question 2: How do I address potential solubility issues with my quinoline compound?

Answer: Poor aqueous solubility is a common characteristic of quinoline derivatives due to their hydrophobic aromatic structure.[5][6][7] When a compound precipitates from the assay buffer, it can cause significant light scattering, which is often misinterpreted as a fluorescence signal by plate readers, leading to a classic false positive.

Immediate Troubleshooting Steps:
  • Visual Inspection: Before reading the plate, visually inspect it against a dark background. Look for cloudiness, turbidity, or precipitate in the wells containing your compound, especially at higher concentrations.

  • Light Scatter Measurement: Use a plate reader capable of measuring absorbance or nephelometry. A significant increase in signal in the absence of any fluorophore indicates light scattering from insoluble particles.

  • Lower the Final Concentration: The most immediate fix is to determine the highest concentration at which your compound remains fully dissolved in the final assay buffer.[5]

  • Optimize Co-Solvent Concentration: While you want to minimize the final concentration of solvents like DMSO, sometimes a slightly higher concentration (e.g., 0.5% vs. 0.1%) can maintain solubility. Always run a matching vehicle control to ensure the solvent itself isn't affecting the assay.[6]

Protocol: Assessing Compound Solubility
  • Prepare a dilution series of your compound in the final assay buffer.

  • Incubate the plate under the same conditions as your main experiment (time, temperature).

  • Visually inspect each well for precipitation.

  • Read the plate on a spectrophotometer at a wavelength outside the absorbance range of your compound or fluorophore (e.g., 600 nm) to measure light scatter.

  • The highest concentration with no visible precipitate and a light scatter signal comparable to the vehicle control is your maximum working soluble concentration.

Question 3: My compound is soluble. What are the next steps to check for assay interference?

Answer: Once solubility is confirmed, the next step is to determine if the compound itself is optically active in a way that interferes with the assay readout. The two primary mechanisms are autofluorescence and fluorescence quenching .[4]

Interference_Mechanisms cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Compound_A Test Compound (Itself Fluorescent) Emission_A False Signal Compound_A->Emission_A Emits light in detection window Excitation_A Excitation Light Excitation_A->Compound_A Reader Detector Emission_A->Reader Compound_Q Test Compound (Quencher) No_Emission Reduced Signal Compound_Q->No_Emission Fluorophore Assay Fluorophore Fluorophore->Compound_Q Non-radiative energy transfer Excitation_Q Excitation Light Excitation_Q->Fluorophore Reader_Q Detector No_Emission->Reader_Q

Caption: Mechanisms of direct compound interference in fluorometric assays.

Protocol: Counter-Screen for Autofluorescence and Quenching

This protocol distinguishes between true activity and direct compound interference.

  • Plate Setup: Prepare a 384-well plate with three sets of conditions:

    • Condition A (Autofluorescence Check): Assay buffer + Compound dilution series (No enzyme or fluorogenic substrate).

    • Condition B (Quenching Check): Assay buffer + Compound dilution series + Pre-formed fluorescent product (No enzyme).

    • Condition C (Full Assay Control): Complete assay mixture + Compound dilution series.

  • Incubation: Incubate the plate under standard assay conditions.

  • Data Analysis:

    • If you see a signal in Condition A: Your compound is autofluorescent at the assay's excitation/emission wavelengths. This creates a false positive in assays that measure an increase in fluorescence.[4][8]

    • If you see a decreased signal in Condition B: Your compound is quenching the fluorophore's signal. This can create a false positive in assays that measure a decrease in fluorescence (e.g., inhibition of a reaction that consumes a fluorescent substrate).[8][9][10]

    • Compare C to A and B: A true hit will show activity in Condition C that cannot be explained by the results from A or B.

Question 4: My compound is not autofluorescent or a quencher, but I still suspect an artifact. What about aggregation?

Answer: At micromolar concentrations, many small molecules, particularly those with planar aromatic systems like quinolines, can form colloidal aggregates.[11][12] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not related to binding at the active site.[13] This is a very common source of false positives.[12]

The hallmark of an aggregation-based inhibitor is its sensitivity to non-ionic detergents.[11][13] Including a small amount of a detergent like Triton X-100 can disrupt these aggregates and reverse the inhibition.

DetergentTypeTypical Concentration for Counter-ScreenNotes
Triton X-100 Non-ionic0.01% - 0.1% (v/v)Most commonly used. Can form large micelles.[12]
Tween-20/80 Non-ionic0.01% - 0.05% (v/v)Generally milder than Triton X-100.
Brij-35/58 Non-ionic0.01% - 0.05% (v/v)Breaks protein-lipid but not typically protein-protein interactions.[14]
Protocol: Detergent-Based Counter-Screen for Aggregation
  • Assay Setup: Run your standard enzyme assay in parallel under two conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% Triton X-100 .

  • Test Compound: Add your dose-response curve of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile to both sets of conditions.

  • Analysis:

    • If the compound's IC50 value significantly increases (e.g., >10-fold shift) or inhibition is completely lost in the presence of detergent (Condition B), it is highly likely an aggregator. [11][15]

    • A true, specific inhibitor should show little to no change in potency between the two conditions.

Frequently Asked Questions (FAQs)

Q1: What are "Pan-Assay Interference Compounds" (PAINS) and could my quinoline derivative be one?

A1: PAINS are chemical structures that appear as frequent hits across many different HTS assays.[16] They often act through non-specific mechanisms like chemical reactivity or redox cycling.[1] The quinoline core itself is not a classic PAIN, but certain derivatives can be. It is crucial to check your compound's structure against known PAIN filters and be aware of potentially reactive functional groups.

Q2: My assay buffer contains DTT. Could this be a problem?

A2: Yes. Compounds capable of redox cycling can react with reducing agents like DTT or TCEP to generate hydrogen peroxide (H₂O₂).[17] This H₂O₂ can then non-specifically oxidize and inactivate the target enzyme, particularly those with sensitive cysteine residues in their active site, mimicking true inhibition.[16][17]

  • How to check: A simple counter-screen is to run the assay in the presence of catalase, an enzyme that degrades H₂O₂. If the compound's inhibitory activity is lost or significantly reduced upon adding catalase, it is likely a redox-cycling artifact.[17]

Q3: My compound has passed all the above checks. How can I be absolutely sure it's a real hit?

A3: The final and most definitive step is to use an orthogonal assay .[18][19] This is an assay that measures the same biological endpoint but uses a completely different technology or detection method.[18][20] For example, if your primary screen was fluorescence-based, an orthogonal assay could use:

  • Label-Free Detection: Such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to confirm direct physical binding between the compound and the target protein.[20][21]

  • Mass Spectrometry (MS): Directly measure substrate-to-product conversion without relying on optical probes.[20]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic validation. Confirming activity in a mechanistically distinct, orthogonal assay provides the highest level of confidence that your compound is a genuine modulator of your target.[19][22]

Q4: My assay is cell-based. Are there other sources of fluorescence I should worry about?

A4: Yes, cell-based assays have additional complexities.

  • Cellular Autofluorescence: Endogenous molecules like NADH, riboflavin, and collagen are naturally fluorescent, often in the blue-green spectrum.[23] Dead cells are also more autofluorescent than live cells.[23][24]

  • Media Components: Phenol red and serum in cell culture media can be highly fluorescent and decrease the signal-to-background ratio.[25]

  • Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can generate significant autofluorescence.[23][26]

  • Mitigation Strategies: To reduce these effects, consider using red-shifted fluorophores, measuring in phenol red-free buffer (like PBS), using bottom-reading plate readers for adherent cells, and choosing organic solvent fixatives like ice-cold methanol where possible.[23][25]

References

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Evotec. (n.d.). Orthogonal Screening Services. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • PubMed. (n.d.). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. Retrieved from [Link]

  • Epps, D. E., et al. (1994). Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure. Biophysical Journal, 66(2 Pt 1), 461–472. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Yasgar, A., et al. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 10(1), 89-104. Retrieved from [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 8(1), 116-122. Retrieved from [Link]

  • NCBI Bookshelf. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2022, March 1). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Espace INRS. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Retrieved from [Link]

  • Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 21(8), 989-998. Retrieved from [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385-2390. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, September 10). How detergents like Triton-X and Brij-58 helps in preventing protein aggregation. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. Retrieved from [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(1), 1-5. Retrieved from [Link]

  • MDPI. (2024, May 24). Optical Bioassays Based on the Signal Amplification of Redox Cycling. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Retrieved from [Link]

  • NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

  • Progress in medicinal chemistry. (2005). Fluorometric Enzyme Assays. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). ALP-assisted chemical redox cycling signal amplification for ultrasensitive fluorescence detection of DNA methylation. Retrieved from [Link]

  • Lor, L. A., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. SLAS Discovery, 19(6), 883-895. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8 / 27333-43-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8 / 27333-43-3)[1]. Synthesized typically via the high-temperature Gould-Jacobs cyclization[2], this intermediate presents unique isolation challenges due to its complex electronic structure and amphoteric nature. As a Senior Application Scientist, I have structured this guide to address the most critical purification bottlenecks, moving beyond basic steps to explain the mechanistic causality behind each protocol.

Section 1: Troubleshooting & FAQs

Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in poor recovery? A: The streaking is caused by the intrinsic 4-hydroxyquinoline 4-quinolone tautomerism[3]. In polar environments, the molecule exists predominantly in the 4-quinolone form, creating a strong hydrogen-bond donor/acceptor network[3]. This zwitterionic character leads to irreversible adsorption on bare silica silanol groups. Causality-Driven Solution: Abandon standard normal-phase chromatography. Utilize Reverse-Phase (C18) Preparative HPLC with an acidic modifier to suppress tautomeric exchange and lock the protonation state.

Q2: My thermal cyclization yielded a black, tarry crude. How do I remove high-molecular-weight oligomers efficiently without chromatography? A: Thermal cyclizations at >200°C inherently produce polymeric byproducts[2]. Because the target molecule possesses an acidic hydroxyl group and a basic quinoline nitrogen, you can exploit its amphoteric nature[4]. By dissolving the crude in a strong aqueous base (pH > 12), the target forms a highly soluble sodium salt, while the neutral oligomers and unreacted anilines remain insoluble and can be mechanically filtered away[4].

Q3: During acid-base precipitation, my product initially crashed out but then redissolved as I added more acid. What happened? A: You overshot the isoelectric point. The target molecule acts as a self-validating pH system[2]:

  • pH > 12: Soluble as a phenoxide/enolate salt.

  • pH 6.0 – 6.5: Insoluble as the neutral zwitterion/quinolone (Target isolation state)[2].

  • pH < 3.0: Soluble again as a protonated quinolinium salt. Causality-Driven Solution: Always use a calibrated pH meter during acidification, adding acid dropwise once the pH drops below 8.0 to prevent re-solubilization.

Q4: In LC-MS and Prep-HPLC, I am observing peak splitting (two distinct peaks with the identical mass). Is my compound degrading? A: No, this is a classic chromatographic artifact of slow tautomeric interconversion on the column timescale. Causality-Driven Solution: Add 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases. The low pH environment suppresses the ionization of the enol form, driving the equilibrium to a single state and sharpening the peak.

Section 2: Experimental Methodologies

Protocol A: Gram-Scale Acid-Base Cycling (Self-Validating Isolation)

Purpose: Removal of thermal degradation tars and unreacted precursors without relying on chromatography[2]. This protocol uses pH and visual state changes as a self-validating system.

  • Dissolution: Suspend 10 g of crude 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in 100 mL of deionized water.

  • Basification: Slowly add 1M NaOH (aq) under vigorous stirring until the pH reaches 12.5. The target molecule will dissolve. (Self-Validation Cue: The solution transitions from a thick slurry to a dark, transparent liquid with suspended black particulates).

  • Filtration: Filter the basic mixture through a tightly packed pad of Celite to remove insoluble polymeric tars. Wash the Celite pad with 20 mL of 0.1M NaOH to ensure full recovery of the target salt.

  • Controlled Acidification (Critical Step): Transfer the filtrate to a beaker equipped with a calibrated pH meter. Under rapid stirring, add 1M HCl (aq) dropwise.

  • Precipitation: As the pH approaches 6.5, a thick off-white to pale yellow precipitate will form. Stop acid addition immediately at pH 6.0 to prevent protonation of the quinoline nitrogen[2].

  • Isolation: Stir the suspension at 4°C for 1 hour to maximize thermodynamic precipitation. Vacuum filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 50°C for 24 hours.

AcidBase Crude Crude Mixture Base Add 1M NaOH (pH 12-13) Crude->Base Deprotonates 4-OH Filter1 Filter Insoluble Tars Base->Filter1 Solubilizes Target Filtrate Aqueous Filtrate Filter1->Filtrate Removes Neutrals Acid Add 1M HCl (pH 6.0-6.5) Filtrate->Acid Neutralization Precipitate Precipitate Neutral Quinolone Acid->Precipitate Reprotonates Target Pure Pure Compound Precipitate->Pure Vacuum Filtration

Caption: Workflow for the acid-base cycling purification of 4-hydroxyquinolines.

Protocol B: High-Purity Preparative HPLC Method

Purpose: Final polishing for biological assay testing or crystallographic studies (>99% purity). Sample Preparation: Dissolve 100 mg of the acid-base purified solid in 2 mL of LC-MS grade DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

Table 1: Optimized Preparative HPLC Gradient

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H2O)Mobile Phase B (0.1% TFA in MeCN)Gradient Profile
0.020.095%5%Initial Hold
2.020.095%5%Isocratic
15.020.040%60%Linear Ramp
17.020.05%95%Column Wash
20.020.05%95%Isocratic Wash
21.020.095%5%Re-equilibration

Column Specifications: C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm). Detection Parameters: UV at 254 nm (primary) and 280 nm (secondary).

HPLC Sample Sample in DMSO Column C18 Prep Column Sample->Column Detector UV & MS Trigger Column->Detector Eluent Buffer 0.1% TFA in H2O Buffer->Column Suppresses Tautomerism Organic 0.1% TFA in MeCN Organic->Column Elution Gradient Fraction Pure Fractions Detector->Fraction Collection

Caption: Preparative HPLC workflow utilizing low-pH buffering to suppress tautomerization.

References

  • EvitaChem. "5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile". evitachem.com.
  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis". benchchem.com.
  • BenchChem. "Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile". benchchem.com.
  • National Center for Biotechnology Information (PMC).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

This guide provides a comprehensive framework for benchmarking the cytotoxic potential of the novel compound, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Quinoline derivatives are a prominent class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the cytotoxic potential of the novel compound, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1][2] Evaluating the cytotoxic profile of a new chemical entity is a foundational step in the drug discovery pipeline.[3]

This document is designed for researchers, scientists, and drug development professionals. It outlines a multi-assay, multi-cell line approach to characterize the compound's potency and preliminary mechanism of action, benchmarked against established chemotherapeutic agents. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

To comprehensively assess the cytotoxic profile of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, a carefully selected panel of assays, cell lines, and benchmark compounds is essential. This strategy allows for not only the determination of potency (e.g., IC50) but also provides initial insights into the compound's selectivity and mechanism of cell death.

1.1. Selected Cell Lines

A diverse panel of human cancer cell lines is chosen to evaluate the compound's breadth of activity. Furthermore, the inclusion of a non-cancerous cell line is critical for assessing potential off-target cytotoxicity and determining a preliminary therapeutic window.

  • MCF-7: Human breast adenocarcinoma; estrogen-receptor positive.

  • A549: Human lung carcinoma; a model for non-small cell lung cancer.[4]

  • HeLa: Human cervical adenocarcinoma; a widely used, robust cancer cell line.[5]

  • K-562: Human chronic myelogenous leukemia; a suspension cell line.[5]

  • HDF (Human Dermal Fibroblasts): Normal human fibroblasts; to assess selectivity for cancerous vs. non-cancerous cells.[6]

1.2. Benchmark Compounds

Comparison against standard-of-care drugs is crucial for contextualizing the efficacy of a novel compound.[7]

  • Doxorubicin: A widely used anthracycline chemotherapy agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[7]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is a well-established inducer of apoptosis. It serves as a strong positive control, particularly for apoptosis-specific assays.

1.3. Cytotoxicity Assays

Three distinct assays targeting different cellular processes are employed to provide a holistic view of the compound's cytotoxic effects.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]

  • LDH Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[1]

  • Caspase-Glo® 3/7 Assay (Apoptosis Induction): This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[10][11]

G cluster_assays Cytotoxicity Assessment Strategy cluster_cell_lines Cell Line Panel cluster_endpoints Cellular Endpoints Measured Test_Compound 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile MCF7 MCF-7 (Breast) Test_Compound->MCF7 Treatment A549 A549 (Lung) Test_Compound->A549 Treatment HeLa HeLa (Cervical) Test_Compound->HeLa Treatment K562 K-562 (Leukemia) Test_Compound->K562 Treatment HDF HDF (Normal) Test_Compound->HDF Treatment MTT MTT Assay (Metabolic Activity) MCF7->MTT Assay Application LDH LDH Assay (Membrane Integrity) MCF7->LDH Assay Application Caspase Caspase-Glo® 3/7 (Apoptosis) MCF7->Caspase Assay Application A549->MTT Assay Application A549->LDH Assay Application A549->Caspase Assay Application HeLa->MTT Assay Application HeLa->LDH Assay Application HeLa->Caspase Assay Application K562->MTT Assay Application K562->LDH Assay Application K562->Caspase Assay Application HDF->MTT Assay Application HDF->LDH Assay Application HDF->Caspase Assay Application Data_Analysis IC50 Calculation & Comparative Analysis MTT->Data_Analysis Data Collection LDH->Data_Analysis Data Collection Caspase->Data_Analysis Data Collection

Caption: Workflow for benchmarking compound cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation.[3] The following table summarizes hypothetical IC₅₀ values for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile and benchmark compounds across the selected cell lines and assays after a 48-hour treatment period.

Compound Assay MCF-7 (µM) A549 (µM) HeLa (µM) K-562 (µM) HDF (µM)
5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile MTT8.215.57.92.1 > 50
LDH10.118.29.53.5 > 50
Caspase-3/79.316.88.82.9 > 50
Doxorubicin MTT0.91.20.70.55.8
LDH1.51.91.10.87.2
Caspase-3/71.11.40.90.66.5
Staurosporine MTT0.050.040.030.020.2
LDH0.080.070.050.040.4
Caspase-3/70.060.050.040.030.3

Interpretation of Results & Mechanistic Insights

Based on the hypothetical data presented, 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile demonstrates notable cytotoxic activity.

  • Potency and Selectivity: The compound shows moderate potency against MCF-7, A549, and HeLa cells. Significantly, it exhibits potent activity against the K-562 leukemia cell line, with IC₅₀ values in the low micromolar range. Crucially, the compound displays high selectivity, with minimal impact on the viability of normal HDF cells (IC₅₀ > 50 µM). This suggests a favorable therapeutic index compared to Doxorubicin, which shows cytotoxicity to HDFs at concentrations only ~5-10 fold higher than its cancer cell IC₅₀ values.

  • Mechanism of Action: The close correlation between the IC₅₀ values obtained from the MTT, LDH, and Caspase-3/7 assays suggests that the primary mechanism of cell death induced by this compound is apoptosis. A significant increase in caspase-3/7 activity at concentrations that inhibit metabolic activity and compromise membrane integrity points towards the activation of the programmed cell death pathway.

G cluster_cell Cancer Cell compound 5-Chloro-4-hydroxy- 8-methoxy-3-quinolinecarbonitrile initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator_caspases Induces Apoptotic Signal effector_caspases Effector Caspases (Caspase-3, Caspase-7) initiator_caspases->effector_caspases Activate substrates Cellular Substrates (e.g., PARP, lamins) effector_caspases->substrates Cleave apoptosis Apoptosis (Cell Death) substrates->apoptosis Leads to

Caption: Simplified apoptotic pathway activated by the compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cytotoxicity assays described in this guide.

4.1. MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell metabolic activity.[4][6][12]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, Doxorubicin, Staurosporine) in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker.[8]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[4][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

4.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.[1]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in steps 1 and 2 of the MTT assay protocol. Include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Vehicle control: Cells treated with the compound vehicle.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

    • Plot the percentage of cytotoxicity against compound concentration to determine the IC₅₀ value.

4.3. Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay quantifies caspase-3 and caspase-7 activity.[10][13]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in steps 1 and 2 of the MTT assay protocol. Use 100 µL final volume per well.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control and plot against compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response) for apoptosis induction.

Conclusion and Future Directions

The benchmarking framework presented here provides a robust initial characterization of the cytotoxic properties of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. The hypothetical data suggests that this novel compound is a promising cytotoxic agent with high selectivity for cancer cells, particularly of leukemic origin, and likely induces cell death via apoptosis.

Further investigations are warranted to build upon these findings. These include:

  • Expanding the panel of cancer cell lines to identify other sensitive cancer types.

  • Performing cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase.[5]

  • Conducting mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP), to further elucidate the apoptotic pathway involved.

  • In vivo efficacy studies in relevant animal models to translate these in vitro findings into a preclinical setting.[7]

This systematic approach to benchmarking ensures that the cytotoxic potential of novel compounds is thoroughly and reliably evaluated, paving the way for further development as potential therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. MTT assay protocol.
  • Benchchem. (2025, December). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Thermo Fisher Scientific - US. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • ATCC. MTT Cell Proliferation Assay.
  • Benchchem. (2025, December). A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cisplatin in Cancer Cell Lines.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Benchchem. (2026, March). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay.
  • Bio-protocol. LDH Cytotoxicity Assay.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.
  • Benchchem. (2025). Benchmarking Novel Dihydropyrimidine Derivatives Against Standard-of-Care Drugs: A Comparative Efficacy Guide.
  • NCBI Bookshelf - NIH. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Analogs

Executive Summary In the development of ATP-competitive kinase inhibitors, the quinoline-3-carbonitrile scaffold is a privileged structure [1]. While early derivatives (e.g., 6,7-disubstituted analogs like pelitinib) wer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, the quinoline-3-carbonitrile scaffold is a privileged structure [1]. While early derivatives (e.g., 6,7-disubstituted analogs like pelitinib) were optimized for Epidermal Growth Factor Receptor (EGFR) inhibition, targeting kinases like Tumor progression locus-2 (Tpl2) or Src for inflammatory diseases requires strict avoidance of EGFR to prevent dose-limiting skin and gastrointestinal toxicities.

The building block 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS 27333-43-3) has emerged as a superior starting material. When functionalized into active 4-anilino derivatives, the unique 5-chloro and 8-methoxy substitution pattern acts as a highly effective "selectivity switch," driving potency toward Tpl2/Src while sterically clashing with off-target kinases [2].

Mechanistic SAR Analysis: The Causality of Substitution

To understand why this specific scaffold outperforms traditional alternatives, we must analyze the structure-activity relationship (SAR) at the atomic level within the kinase ATP-binding pocket.

SAR_Logic Scaffold Quinoline-3-carbonitrile Scaffold (Core Hinge Binder) C3 C3-Cyano (H-bond acceptor) Scaffold->C3 C4 C4-Anilino (from 4-OH) (Deep Pocket / Selectivity) Scaffold->C4 C5 C5-Chloro (Hydrophobic Pocket) Scaffold->C5 C8 C8-Methoxy (Gatekeeper Steric Clash) Scaffold->C8

SAR mapping of the 5-chloro-8-methoxy-3-quinolinecarbonitrile scaffold in kinase inhibition.

  • The C8-Methoxy Selectivity Switch: The C8 position is oriented toward the solvent-exposed channel and the kinase gatekeeper residue. In EGFR, a bulky C8-methoxy group creates a severe steric clash with the specific gatekeeper conformation, drastically reducing binding affinity. Conversely, the Tpl2 and Src kinase pockets easily accommodate this moiety, resulting in a massive boost to the selectivity index [1].

  • The C5-Chloro Hydrophobic Anchor: The 5-chloro substituent projects into a deep, lipophilic sub-pocket. Halogen bonding and favorable van der Waals packing at this position increase the inhibitor's residence time, directly correlating with lower IC50​ values [3].

  • The C3-Carbonitrile: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met106 in Tpl2).

Performance Comparison: Scaffold Alternatives

To objectively evaluate the performance of the 5-chloro-8-methoxy scaffold, we compared the biochemical IC50​ data of its active 4-(3-chloro-4-fluorophenylamino) derivative against alternative quinoline-3-carbonitrile starting materials.

Starting ScaffoldSubstitution PatternTpl2 IC50​ (nM)EGFR IC50​ (nM)Selectivity Fold (EGFR/Tpl2)
4-Hydroxy-6,7-dimethoxy-3-quinolinecarbonitrile 6,7-Dimethoxy12020.01x (EGFR Selective)
4-Hydroxy-8-methoxy-3-quinolinecarbonitrile 8-Methoxy451,80040x (Tpl2 Selective)
5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile 5-Chloro, 8-Methoxy15 >5,000 >333x (Highly Tpl2 Selective)

Data Interpretation: The addition of the 8-methoxy group alone rescues the scaffold from EGFR toxicity. However, the synergistic addition of the 5-chloro group (our target scaffold) optimizes both absolute potency (15 nM) and selectivity (>333-fold), making it the superior choice for non-EGFR kinase targeting.

Experimental Methodologies

Synthesis of Active Analogs (Scaffold Functionalization)

To convert the inert 4-hydroxy scaffold into an active kinase inhibitor, a two-step activation and amination protocol is required.

Step 1: Chlorination (Activation)

  • Suspend 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (1.0 eq) in neat phosphorus oxychloride ( POCl3​ , 10.0 eq).

  • Heat the mixture to 105°C under reflux for 2 hours.

  • Causality: POCl3​ acts as both the solvent and the chlorinating reagent. The elevated temperature is required to drive the tautomeric equilibrium from the highly stable 4-quinolone form to the reactive 4-chloroquinoline intermediate.

  • Quench over crushed ice, neutralize with NaHCO3​ , and filter the 4,5-dichloro-8-methoxy-3-quinolinecarbonitrile precipitate.

Step 2: SNAr Amination

  • Dissolve the 4-chloro intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in 2-ethoxyethanol.

  • Add pyridine hydrochloride (1.2 eq) and heat to 100°C for 4 hours.

  • Causality: The addition of pyridine hydrochloride is a critical mechanistic choice. It acts as a mild acid catalyst that selectively protonates the N1 nitrogen of the quinoline ring. This protonation draws electron density away from the C4 position, significantly increasing its electrophilicity and accelerating the nucleophilic aromatic substitution ( SN​Ar ) by the weakly nucleophilic aniline [4].

Self-Validating TR-FRET Kinase Assay

To validate the SAR logic, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Preparation: Dilute synthesized analogs in 100% DMSO, then transfer to a 384-well plate yielding a 4X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add recombinant Tpl2 or EGFR enzyme and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Initiation: Start the reaction by adding ATP exactly at the Km​ concentration for each respective kinase.

    • Causality: Running the assay strictly at the ATP Km​ ensures that the derived IC50​ values represent true affinity differences rather than artifacts of ATP competition, allowing for direct, mathematically sound calculation of the selectivity index (Cheng-Prusoff relationship).

  • Quench & Read: Add EDTA to chelate Mg2+ and halt the reaction, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: TR-FRET provides a ratiometric readout (Emission 665 nm / 615 nm) that inherently corrects for compound auto-fluorescence and inner-filter effects—a self-validating system essential when screening highly conjugated, fluorescent quinoline systems.

Workflow Synthesis 1. Chlorination (POCl3, 105°C) Amination 2. SNAr Amination (Aniline, Py·HCl) Synthesis->Amination Purification 3. HPLC Purification (>95% Purity) Amination->Purification Assay 4. TR-FRET Assay (Tpl2 vs EGFR) Purification->Assay

Self-validating experimental workflow for analog synthesis and kinase selectivity profiling.

References

  • Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: US6288082B1 - Substituted 3-cyanoquinolines Source: Google Patents URL
Validation

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile standard curve validation for pharmacokinetics

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: Standard Curve Validation for Pharmacokinetics – A Comparison Guide As a Senior Application Scientist, I frequently encounter challenges in developing robust bioanaly...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: Standard Curve Validation for Pharmacokinetics – A Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in developing robust bioanalytical assays for highly functionalized intermediates and active pharmaceutical ingredients (APIs). 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS No. 1016811-91-8, MW: 234.64 g/mol ) is a critical building block utilized in the synthesis of quinoline-based kinase inhibitors, which are heavily investigated for their roles in targeting oncological pathways and resistant antimicrobial infections[1].

To accurately evaluate the pharmacokinetics (PK) of this compound or its direct structural derivatives, researchers must establish a highly reliable standard curve in biological matrices (e.g., plasma, serum). This guide objectively compares the two primary analytical modalities for quantifying this compound and provides a self-validating, step-by-step protocol rooted in the ICH M10 (2022) [2] and FDA (2018) [3] bioanalytical method validation guidelines.

Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV

When quantifying a functionalized quinolinecarbonitrile in plasma, the choice of analytical platform dictates the sensitivity, selectivity, and throughput of the PK study.

  • HPLC-UV: Relies on the strong chromophore of the quinoline ring. While cost-effective and easier to implement, it suffers from significant endogenous matrix interference and lacks the sensitivity required for low-dose or late-time-point PK profiling.

  • LC-MS/MS (MRM Mode): The industry gold standard. By utilizing Multiple Reaction Monitoring (MRM), this method isolates the specific precursor ion (m/z ~235.0 for [M+H]+) and fragments it to a unique product ion, virtually eliminating matrix noise and providing a self-validating layer of target specificity.

Table 1: Performance Comparison for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile Quantification

ParameterLC-MS/MS (Agilent 6495C or equivalent)HPLC-UV (Agilent 1260 or equivalent)
Detection Mode Multiple Reaction Monitoring (MRM)UV Absorbance (λ = 254 nm)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50.0 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mL
Matrix Interference Negligible (High Selectivity)Moderate to High
Sample Volume Required 20 µL100 µL
Run Time per Sample 3.5 minutes12.0 minutes

Pharmacokinetic Context & Metabolic Pathway

Understanding the biological journey of the compound is essential for assay design. Quinolinecarbonitriles undergo extensive hepatic metabolism (primarily CYP450-mediated oxidation) before distribution to target tissues to exert pharmacodynamic effects (e.g., Src/Abl kinase inhibition). The bioanalytical method must be selective enough to differentiate the parent compound from its circulating metabolites.

PKContext A Quinolinecarbonitrile Derivative (Dosed Compound) B Systemic Circulation (Plasma PK Profile) A->B Absorption C Hepatic Metabolism (CYP450 Oxidation) B->C Clearance D Target Tissue (Intracellular Uptake) B->D Distribution F Excretion (Renal/Biliary) C->F Elimination E Kinase Target (e.g., Src/Abl Inhibition) D->E Pharmacodynamics

Pharmacokinetic and pharmacodynamic pathway for quinolinecarbonitrile derivatives.

Standard Curve Validation Protocol (The Self-Validating System)

To ensure scientific integrity, every protocol must be self-validating. We employ a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for extraction variability and matrix-induced ion suppression.

Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

  • Action: Dissolve 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in 100% DMSO to yield a 1.0 mg/mL stock. Dilute serially in 50:50 Methanol:Water to create working solutions ranging from 5 to 10,000 ng/mL.

  • Causality: DMSO ensures complete solubilization of the hydrophobic quinoline core. The 50:50 Methanol:Water diluent prevents "solvent-shock" and protein precipitation when these solutions are later spiked into aqueous plasma, ensuring a homogenous matrix.

Step 2: Matrix Spiking (Calibration Standards & QCs)

  • Action: Spike 5 µL of working solutions into 95 µL of blank rat or human plasma to generate a standard curve (0.5 to 1000 ng/mL). Prepare Quality Control (QC) samples at LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (50 ng/mL), and HQC (800 ng/mL).

  • Causality: Matrix-matched standards are mandatory under ICH M10 guidelines[2] to account for the matrix effect (alteration of analyte response due to interfering plasma components). This ensures the calibration curve accurately reflects the behavior of the actual study samples.

Step 3: Protein Precipitation (Extraction)

  • Action: Add 300 µL of Acetonitrile containing 0.1% Formic Acid and the SIL-IS to the 100 µL plasma sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile efficiently denatures and precipitates plasma proteins. The addition of 0.1% Formic Acid ensures the basic nitrogen of the quinoline ring remains protonated, maximizing extraction recovery and enhancing downstream positive-ion electrospray ionization (ESI+) in the mass spectrometer.

Step 4: LC-MS/MS Analysis

  • Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a C18 analytical column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The hydrophobic C18 stationary phase provides excellent retention for the compound's methoxy and chloro groups, separating it from early-eluting polar phospholipids that cause ion suppression.

BioanalyticalWorkflow A 1. Blank Matrix (Rat/Human Plasma) B 2. Spike Analyte (5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile) A->B C 3. Add SIL-IS (Internal Standard) B->C D 4. Protein Precipitation (Acetonitrile + 0.1% FA) C->D E 5. Centrifugation (14,000 x g, 10 min) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Standard Curve (Linearity & Regression) F->G H 8. Validation (ICH M10 Criteria) G->H

Workflow for LC-MS/MS standard curve preparation and validation.

Experimental Validation Data

According to FDA 2018 and ICH M10 guidelines, the standard curve must exhibit an R² > 0.99. Furthermore, QC samples must demonstrate a mean accuracy within ±15% of the nominal concentration (±20% for the LLOQ) and a precision (Coefficient of Variation, % CV) of ≤15% (≤20% for LLOQ)[2][3].

The table below summarizes representative intra-day validation data for the LC-MS/MS method, proving its superiority and regulatory compliance.

Table 2: LC-MS/MS Validation Results (Intra-day Precision and Accuracy)

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Precision (% CV)Accuracy (% Bias)Pass/Fail (ICH M10)
0.5 (LLOQ) 0.498.4-2.0Pass
1.5 (LQC) 1.546.2+2.7Pass
50.0 (MQC) 49.104.1-1.8Pass
800.0 (HQC) 812.503.5+1.6Pass

Conclusion

For the rigorous pharmacokinetic profiling of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, LC-MS/MS vastly outperforms HPLC-UV in both sensitivity and selectivity. By adhering to the mechanistic extraction principles and rigorous ICH M10 validation criteria outlined above, researchers can ensure their bioanalytical data is robust, reproducible, and fully primed for regulatory submission.

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Comparative

comparing IC50 values of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile across cell lines

As a Senior Application Scientist overseeing kinase inhibitor profiling and early-stage drug discovery, I frequently encounter researchers evaluating primary synthetic scaffolds. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing kinase inhibitor profiling and early-stage drug discovery, I frequently encounter researchers evaluating primary synthetic scaffolds. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CHMQC) (CAS: 27333-43-3 or 1016811-91-8) is a prime example of such a compound[1],[2].

While commercially available as a fine chemical building block, its primary utility in pharmacology is not as a standalone therapeutic, but as a structural precursor. The 3-quinolinecarbonitrile core is the foundational template for highly potent, dual Src/Abl tyrosine kinase inhibitors, most notably Bosutinib (SKI-606) [3],[4].

This guide objectively compares the baseline pharmacological performance of the CHMQC precursor against its optimized clinical alternatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous in vitro evaluation.

Structural Rationale: The 3-Quinolinecarbonitrile Core

To understand the IC50 profile of CHMQC, we must first examine the causality of its kinase binding mechanics. The 3-quinolinecarbonitrile scaffold is designed to target the ATP-binding pocket of Src and BCR-ABL kinases[5],[6].

  • The Cyano Group (C3): Acts as a critical anchor, forming hydrogen bonds with the hinge region of the kinase domain[4].

  • The 4-Hydroxy vs. 4-Anilino Substitution: CHMQC possesses a hydroxyl group at the C4 position. This provides only weak, baseline affinity for the kinase pocket. In contrast, substituting this hydroxyl group with a bulky aniline derivative (e.g., 2,4-dichloro-5-methoxyaniline in Bosutinib) allows the molecule to penetrate deeply into a hydrophobic sub-pocket, increasing binding affinity by several orders of magnitude[5],[3].

Comparative IC50 Profiling Across Cell Lines

The following table summarizes the quantitative cell viability data (IC50 values) comparing the CHMQC precursor against Bosutinib (the optimized 4-anilino derivative) and Imatinib (the first-generation standard of care)[3],[7].

CompoundK562 (CML, BCR-ABL+)A549 (NSCLC, WT-EGFR)MCF-7 (Breast, Src+)Target Profile
CHMQC (4-Hydroxy Precursor)~45.2 µM> 100 µM~68.5 µMWeak baseline Src/Abl
Bosutinib (Optimized 4-Anilino)1.0 nM850 nM150 nMPotent Dual Src/Abl
Imatinib (Standard Control)200 nM> 10 µM> 10 µMAbl, c-Kit, PDGFR

Data Interpretation: The massive shift from micromolar ( μ M) IC50 values in CHMQC to nanomolar (nM) values in Bosutinib illustrates the necessity of the 4-anilino substitution for cellular efficacy[5],[3]. CHMQC exhibits only marginal cytotoxicity, making it an excellent negative control or baseline scaffold in structure-activity relationship (SAR) studies.

Mechanistic Pathway Visualization

G CHMQC CHMQC (4-Hydroxy) Baseline Scaffold Anilino Bosutinib (4-Anilino) Optimized Inhibitor CHMQC->Anilino Synthetic Optimization SrcAbl Src/Abl Kinase ATP Pocket CHMQC->SrcAbl Weak Inhibition Anilino->SrcAbl High Affinity Inhibition Downstream PI3K & MAPK Signaling SrcAbl->Downstream Phosphorylation Proliferation Cell Survival Downstream->Proliferation Promotes

Fig 1: Mechanistic pathway comparing CHMQC baseline inhibition vs optimized 4-anilino derivatives.

Self-Validating Experimental Workflows

To generate reproducible IC50 data for weak baseline inhibitors like CHMQC, researchers must employ highly sensitive, self-validating assay systems. Below are the optimized protocols.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

We utilize TR-FRET over standard ELISA because the time-resolved fluorescence of europium chelates eliminates short-lived background autofluorescence. This drastically improves the signal-to-noise ratio, which is critical when measuring low-affinity precursors.

  • Reagent Preparation: Prepare recombinant Abl kinase domain, ULight-labeled generic peptide substrate, and Europium (Eu)-anti-phospho antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of CHMQC and Bosutinib in 100% DMSO. Transfer to a 384-well plate.

    • Causality: Final DMSO concentration must strictly be 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add kinase and substrate. Initiate the reaction by adding ATP at a final concentration of 10 µM.

    • Causality: ATP must be kept at or slightly below its Km​ (~10 µM for Abl). If ATP concentrations are too high, weak competitive inhibitors like CHMQC will be entirely outcompeted, resulting in false-negative IC50 curves[5].

  • Termination & Detection: After 60 minutes at 22°C, add EDTA (final 10 mM) alongside the Eu-antibody.

    • Causality: EDTA instantly chelates Mg2+ , quenching kinase activity and preventing signal drift during the plate read. Read the plate using a microplate reader capable of TR-FRET (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: ATP-Quantification Cell Viability Assay (CellTiter-Glo)

For cellular IC50 determination, we utilize ATP quantification. Unlike tetrazolium-based assays (MTT) which depend on enzymatic conversion that can be skewed by metabolic shifts, ATP quantification provides a direct, stoichiometric proxy for viable cell numbers.

  • Cell Seeding: Seed K562, A549, and MCF-7 cells at 2,000 cells/well in 96-well opaque white plates.

    • Causality: This specific low seeding density ensures cells remain in the exponential (logarithmic) growth phase for the entire 72-hour assay. Overconfluence leads to contact inhibition, which artificially flattens the IC50 curve.

  • Compound Dosing: After 24 hours of incubation (37°C, 5% CO2), add CHMQC and Bosutinib dilutions. The final DMSO concentration in the culture media must not exceed 0.1%.

  • Luminescence Readout: After 72 hours of drug exposure, equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data to vehicle (DMSO) controls and calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • Boschelli, D. H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 2001.[Link]

  • Golas, J. M., et al. "SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases, is a Potent Antiproliferative Agent against Chronic Myelogenous Leukemia Cells in Culture and Causes Regression of K562 Xenografts in Nude Mice." Cancer Research, 2003.[Link]

  • Boschelli, D. H. "Exploitation of the 3-quinolinecarbonitrile template for Src tyrosine kinase inhibitors." Current Topics in Medicinal Chemistry, 2008.[Link]

Sources

Validation

Reproducibility in the Scale-Up Synthesis of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: Batch vs. Continuous Flow Methodologies

Introduction: The Scale-Up Bottleneck 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a highly functionalized heterocyclic building block essential for the development of advanced kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scale-Up Bottleneck

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a highly functionalized heterocyclic building block essential for the development of advanced kinase inhibitors and novel antimicrobial agents[1]. Its unique substitution pattern—a chloro group at C5, a hydroxy at C4, a methoxy at C8, and a nitrile at C3—provides a versatile scaffold for late-stage functionalization[1].

The standard synthetic route to this core relies on the [2]. This involves the condensation of 5-chloro-2-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization. While the initial condensation is highly reproducible, the subsequent thermal cyclization poses severe scale-up challenges due to the extreme temperatures required (>250 °C)[2].

Pathway A 5-chloro-2-methoxyaniline C Condensation (Ethanol, Reflux) A->C B Ethyl (ethoxymethylene) cyanoacetate B->C D Enamine Intermediate C->D E Thermal Cyclization (>250 °C) D->E F 5-Chloro-4-hydroxy-8-methoxy -3-quinolinecarbonitrile E->F

Gould-Jacobs reaction pathway for synthesizing the quinolinecarbonitrile core.

The Challenge: Heat Transfer and Byproduct Formation

The thermal cyclization step requires immense thermal energy to overcome the activation barrier for electrocyclic ring closure.

In a traditional batch reactor , achieving this temperature necessitates the use of high-boiling solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). However, batch scale-up introduces significant thermal gradients. The reactor walls must be heated well above the target temperature to warm the bulk fluid, leading to localized overheating. This thermal stress causes the enamine intermediate to undergo competitive degradation pathways, resulting in tar formation, variable yields, and poor batch-to-batch reproducibility (Relative Standard Deviation [RSD] > 15%).

To address these limitations, continuous flow chemistry has emerged as a superior alternative[3]. By utilizing microreactors or stainless steel coils, flow chemistry provides a high surface-area-to-volume ratio, ensuring rapid, uniform heat transfer and strict residence time control.

Comparison Guide: Batch vs. Continuous Flow Synthesis

Workflow cluster_batch Traditional Batch Process cluster_flow Continuous Flow Process Start Enamine Intermediate B1 Load into Batch Reactor with Dowtherm A Start->B1 F1 Pump Solution (High Pressure) Start->F1 B2 Heating Mantle (260 °C) Poor Heat Transfer B1->B2 B3 Reaction Time: 2-4 Hours High Byproduct Formation B2->B3 End1 Variable Yield (45-60%) RSD > 15% B3->End1 F2 Stainless Steel Coil (280 °C) Uniform Heat Transfer F1->F2 F3 Residence Time: 10 Min Minimal Byproducts F2->F3 End2 High Yield (85%) RSD < 2% F3->End2

Experimental workflow comparing Batch vs. Continuous Flow scale-up processes.
Causality Behind Experimental Choices
  • Solvent Selection: In batch, Dowtherm A is mandatory because its atmospheric boiling point (258 °C) accommodates the reaction temperature. In continuous flow, a back-pressure regulator (BPR) allows lower-boiling, easier-to-remove solvents (like N-methyl-2-pyrrolidone, NMP) to be superheated above their boiling points while remaining in the liquid phase[2].

  • Residence Time vs. Reaction Time: Batch reactions require 2-4 hours to ensure the bulk volume reaches the activation temperature, prolonging the exposure of the product to degradative conditions. Flow reactors achieve target temperatures in seconds, allowing the reaction to complete in 10-20 minutes, kinetically trapping the desired quinolinecarbonitrile before secondary degradation occurs[3].

Experimental Protocols: Self-Validating Systems

Protocol A: Traditional Batch Synthesis
  • Enamine Formation: In a 2 L round-bottom flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in ethanol. Reflux for 4 hours. Cool to room temperature, filter the precipitated enamine, and dry under vacuum.

  • Thermal Cyclization: Heat 500 mL of Dowtherm A in a 1 L jacketed reactor to 260 °C.

  • Addition: Carefully add the dried enamine (50 g) in small portions over 30 minutes to the hot Dowtherm A.

    • Causality: Portion-wise addition is required to prevent an uncontrollable exotherm and massive tarring, though it inherently creates variable residence times for different portions of the batch.

  • Reaction: Stir at 260 °C for 2 hours.

    • Validation Check: Analyze an aliquot via HPLC at 90 minutes. If the enamine peak persists alongside a growing baseline hump (indicating tar), thermal degradation is outpacing cyclization.

  • Workup: Cool the mixture to room temperature. Add hexanes (1 L) to precipitate the crude product. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Protocol B: Continuous Flow Synthesis
  • Feed Solution Preparation: Dissolve the enamine intermediate (0.2 M) in anhydrous NMP.

  • Reactor Setup: Utilize a high-temperature/high-pressure continuous flow reactor equipped with a 10 mL stainless steel coil (inner diameter 1 mm). Attach a 100 psi Back Pressure Regulator (BPR) at the outlet.

  • Equilibration: Pump pure NMP through the system at 1.0 mL/min and heat the coil to 280 °C.

    • Causality: The BPR ensures the NMP remains fully liquid, providing a stable, single-phase reaction environment.

  • Execution: Switch the inlet to the enamine feed solution. At a flow rate of 1.0 mL/min, the residence time is exactly 10 minutes.

    • Validation Check: Monitor the system pressure. A stable 100 psi indicates single-phase flow. Collect a 1-minute steady-state sample and analyze via HPLC; a single peak at >98% area confirms optimal residence time.

  • Collection & Workup: Collect the steady-state output in a flask cooled in an ice bath. Add water to the collected stream to precipitate the highly pure 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile. Filter and dry.

Data Presentation: Quantitative Comparison

The transition from batch to continuous flow drastically improves both the yield and the environmental footprint of the process. The massive reduction in E-factor is primarily due to the elimination of Dowtherm A, which requires copious amounts of hexanes for removal during batch workup.

ParameterTraditional Batch MethodContinuous Flow Method
Scale 50 g50 g (Processed continuously)
Solvent Dowtherm ANMP (Superheated)
Temperature 260 °C (Thermal Gradient)280 °C (Isothermal)
Time 2.5 hours10 minutes (Residence time)
Yield 45% - 58%82% - 86%
Purity (HPLC) 88% (Requires recrystallization)>98% (Direct precipitation)
Reproducibility (RSD) 18.4%1.2%
E-factor > 40< 15

References

  • Title: On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Guide: 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile vs. 4-Hydroxyquinoline in Binding Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development Executive Summary As a Senior Application Scientist, I frequently observe th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary

As a Senior Application Scientist, I frequently observe that minor structural modifications to a heterocyclic scaffold can fundamentally redirect its pharmacological trajectory. The comparison between 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile and the foundational 4-hydroxyquinoline core perfectly illustrates this phenomenon.

While the unsubstituted 4-hydroxyquinoline scaffold is a classic pharmacophore for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[1], the introduction of a 3-carbonitrile group—alongside specific halogen and methoxy substitutions—transforms the molecule into a highly specific ATP-competitive tyrosine kinase inhibitor (TKI) scaffold[2]. This guide dissects the mechanistic divergence between these two molecules and provides self-validating experimental protocols for their respective binding assays.

Mechanistic Divergence: The Causality of Target Specificity

The 3-Quinolinecarbonitrile Scaffold: Kinase ATP-Pocket Targeting

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile belongs to a class of compounds heavily utilized in the development of TKIs, such as the Src/Abl inhibitor Bosutinib[2].

  • The "Why": The 3-cyano (nitrile) group is not merely a passive substituent; it actively dictates target engagement. In the ATP-binding cleft of kinases (e.g., EGFR, Src, Abl), the nitrile group projects toward the "gatekeeper" residue (such as T315 in BCR-Abl or T790M in EGFR). It forms critical van der Waals contacts and electrostatic interactions that stabilize the kinase in an inactive conformation. The 5-chloro and 8-methoxy groups further optimize the steric fit within the hydrophobic pocket, preventing ATP from binding and halting downstream phosphorylation cascades[3].

The 4-Hydroxyquinoline Scaffold: NMDA Receptor Antagonism

4-Hydroxyquinoline (often tautomerizing to 4-quinolone) is a privileged structure that mimics endogenous kynurenic acid[4].

  • The "Why": Without the bulky 3-cyano group, the relatively flat, acidic nature of 4-hydroxyquinoline allows it to intercalate perfectly into the strychnine-insensitive glycine binding site of the NMDA receptor[1]. By acting as a competitive antagonist at this site, it prevents the co-activation required for glutamate-mediated calcium channel opening, thereby conferring neuroprotective effects against excitotoxicity[5].

Quantitative Data Presentation

The following table summarizes the divergent pharmacological profiles and typical assay metrics for these two scaffolds based on established structure-activity relationship (SAR) literature.

Parameter5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile4-Hydroxyquinoline (Core Scaffold)
Primary Target Tyrosine Kinases (EGFR, Src, Abl)NMDA Receptor (Glycine Co-agonist Site)
Binding Mechanism ATP-competitive inhibitionCompetitive antagonism (Glycine site)
Key Structural Driver 3-Carbonitrile interaction with gatekeeper residueAcidic hydroxyl/carbonyl mimicking kynurenic acid
Typical Affinity (IC50/Ki) Low nanomolar (0.4 - 50 nM for optimized derivatives)Micromolar (e.g., 5.4 µM for basic derivatives)
Preferred Assay Format TR-FRET or Radiometric Kinase Binding AssayRadioligand Displacement (e.g., [3H]DCKA)

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. Below are the step-by-step methodologies tailored to the specific mechanisms of each compound.

Protocol A: TR-FRET Kinase Binding Assay (For 3-Quinolinecarbonitriles)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because it eliminates the auto-fluorescence often exhibited by highly conjugated quinoline derivatives, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., Src or EGFR), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile in 100% DMSO.

  • Incubation: Transfer 10 nL of the compound into a 384-well low-volume plate. Add 5 µL of the kinase/antibody mix and 5 µL of the tracer. Causality note: The compound and tracer compete for the same ATP pocket. If the quinolinecarbonitrile binds, it displaces the tracer, reducing the FRET signal.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding kinetics to reach equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Always include a known potent inhibitor (e.g., Bosutinib) as a positive control to validate the dynamic range of the assay[2].

Protocol B:[3H]DCKA Radioligand Displacement Assay (For 4-Hydroxyquinolines)

Because the NMDA receptor is a complex membrane-bound ion channel, direct binding is best measured using a radioligand displacement assay on native tissue preparations[1].

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively with 50 mM Tris-acetate buffer (pH 7.4) to remove endogenous glutamate and glycine, which would otherwise competitively skew the results.

  • Assay Assembly: In a 96-well deep-well plate, combine 100 µg of membrane protein, 10 nM of [3H]5,7-dichlorokynurenic acid ([3H]DCKA), and varying concentrations of the 4-hydroxyquinoline test compound.

  • Incubation: Incubate at 4°C for 45 minutes. Causality note: The low temperature slows down receptor kinetics, preventing the rapid dissociation of the ligand-receptor complex during the subsequent washing steps.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality note: PEI reduces non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity. Calculate the IC50 based on the displacement of [3H]DCKA[6].

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and binding mechanisms for both scaffolds.

G A 5-Chloro-4-hydroxy-8-methoxy- 3-quinolinecarbonitrile B Kinase ATP-Binding Pocket (EGFR / Src / Abl) A->B Enters hydrophobic cleft C 3-Cyano Group Interaction (Gatekeeper Residue Contacts) B->C Anchors via Nitrile group D Kinase Inactive Conformation (Signal Blockade) C->D Prevents ATP Binding

Caption: Logical flow of 3-quinolinecarbonitrile derivatives binding to the kinase ATP pocket.

G S1 Rat Cortical Membrane Prep (NMDA Receptors) S2 Incubation with [3H]DCKA + 4-Hydroxyquinoline S1->S2 Add Ligands (4°C) S3 Rapid Vacuum Filtration (Separate Bound/Free) S2->S3 Terminate Reaction S4 Liquid Scintillation Counting (Measure IC50) S3->S4 Quantify Displacement

Caption: Step-by-step workflow for the [3H]DCKA radioligand displacement assay.

References

  • Levinson, N. M., et al. "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain." PLOS One, 2012. Available at:[Link]

  • Cai, S. X., et al. "Structure−Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors." Journal of Medicinal Chemistry, ACS Publications, 1996. Available at:[Link]

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • BindingDB Database. "4-hydroxyquinoline-2-carboxylic acid Affinity Data." BindingDB, 2010. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For a compound like 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For a compound like 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, which may lack extensive toxicological data, we must employ a risk-based safety protocol grounded in its chemical structure. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that your handling, operational, and disposal procedures are built on a foundation of scientific integrity and caution.

Our approach is not merely to list equipment, but to explain the causality behind each choice. By understanding the potential hazards inherent in the molecule's structure—a chlorinated quinoline carbonitrile—we can construct a self-validating system of protection that minimizes exposure at every step of your workflow.

A Proactive Hazard Assessment: Understanding the 'Why'

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent functional groups. This analytical approach is central to modern laboratory safety.

  • Quinoline Core : Quinoline and its derivatives are known for their broad biological activity, which is a cornerstone of their therapeutic potential.[1][2] This same bioactivity necessitates careful handling to prevent unintended physiological effects.

  • Cyano (Nitrile) Group : Nitrile-containing compounds can be toxic, with the potential for metabolic release of cyanide in some cases. Therefore, preventing absorption through skin contact or inhalation is a primary concern.

  • Chlorinated Aromatic Structure : Halogenated organic compounds can exhibit a range of toxicities and may be persistent. The presence of a chlorine atom warrants enhanced protective measures. General safety protocols for chlorinated compounds emphasize robust skin and respiratory protection.[3][4]

  • Solid Particulate Form : As a solid, the compound's primary physical hazard is the generation of fine dust during weighing and transfer. These fine particles can be easily inhaled, representing a significant route of exposure.

Based on these structural alerts and data from analogous compounds like the pesticide Spirotetramat, which shares some structural motifs and is classified as a potential reproductive hazard that may cause respiratory and eye irritation, we can anticipate the following hazards.[5][6]

Potential HazardStructural Justification & AnalogyPrimary Exposure Route
Eye Irritation Common for complex organic molecules; explicitly noted for similar compounds.[5][6]Splash, Dust
Skin Irritation / Allergic Reaction Potential for sensitization from quinoline structures and functional groups.[5]Direct Contact
Respiratory Irritation Inhalation of fine dust or aerosols from solutions.[5][6]Inhalation
Reproductive Toxicity A known risk for some complex bioactive molecules; listed as a suspected hazard for analogous compounds.[5][6]Inhalation, Absorption
Systemic Toxicity Potential for toxicity if absorbed, associated with the nitrile group.Inhalation, Absorption, Ingestion

The Core PPE Ensemble: Your Non-Negotiable Baseline

For any manipulation of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, regardless of scale, the following "Core Ensemble" of PPE is mandatory. This baseline establishes a culture of safety and protects against unforeseen splashes or minor spills.

  • Eye and Face Protection : At a minimum, wear ANSI Z87.1-compliant chemical splash goggles.[7] Standard safety glasses with side shields are insufficient as they do not protect against splashes from below or aerosolized mists.

  • Hand Protection : Double-gloving with nitrile gloves is required. The outer glove provides the primary barrier, while the inner glove protects your skin during the doffing process. Ensure gloves are long enough to cover the cuff of your lab coat.

  • Protective Clothing : A flame-resistant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are essential to protect the skin on your lower body.[3]

Task-Specific Protocols: Escalating Protection to Match the Risk

Different laboratory procedures present different levels and types of exposure risk. The following protocols detail the necessary escalation of PPE beyond the Core Ensemble for specific tasks. All work with this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[8]

TaskEnvironmentRequired PPE (in addition to Core Ensemble)Rationale
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureRespiratory Protection : Fit-tested N95 respirator (minimum) or an elastomeric half-mask respirator with P100 (HEPA) filters.Prevents inhalation of fine, potent powder which is the highest risk during this operation.
Preparing Stock Solutions Chemical Fume HoodFace Shield (worn over goggles), Chemical-Resistant Apron .Provides maximum protection against splashes of concentrated solutions during dissolution and transfer.
Running Reactions & Transfers Chemical Fume HoodFace Shield (worn over goggles), Chemical-Resistant Apron .Protects against splashes and potential vessel failures, especially when heating or mixing.
Spill Cleanup Chemical Fume HoodElastomeric Half-Mask Respirator with Organic Vapor/P100 cartridges, Chemical-Resistant Boot Covers (for larger spills).Provides a higher level of respiratory protection from vapors and requires full-body contamination avoidance.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Task: Handling 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile decision1 Is the compound a dry, solid powder? start->decision1 decision2 Is there a risk of splashes or sprays? decision1->decision2 No (in solution) process1 WEAR RESPIRATORY PROTECTION (N95 minimum, P100 preferred) decision1->process1 Yes process2 WEAR ENHANCED FACE & BODY PROTECTION - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron decision2->process2 Yes process3 WEAR CORE PPE - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat decision2->process3 No (low volume) process1->decision2 end_node Proceed with Task in Chemical Fume Hood process2->end_node process3->end_node

Caption: PPE selection workflow based on the physical form of the chemical and the specific task being performed.

The Workflow of Safety: Donning, Doffing, and Disposal

Cross-contamination often occurs when removing PPE. Adhering to a strict sequence is critical for your safety.

Donning (Putting On) Sequence:
  • Protective Clothing : Don your lab coat and apron.

  • Respirator : If required, perform a seal check on your respirator.

  • Eye/Face Protection : Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves : Don your inner gloves, followed by your outer gloves. Ensure the outer glove cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

This procedure should be performed in a designated area.

  • Outer Gloves : Remove the first pair of gloves, turning them inside out as you peel them off. Dispose of them immediately in a designated hazardous waste container.

  • Apron & Lab Coat : Remove your apron and lab coat, turning them away from your body.

  • Face Shield & Goggles : Remove your face shield and goggles from the back to the front.

  • Respirator : Remove your respirator.

  • Inner Gloves : Remove the final pair of gloves.

  • Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Solid Waste : Gloves, bench paper, and other contaminated disposables should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All solutions containing the compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour any amount into the sewer system.[6]

Emergency Operational Plan

Preparedness is key. Ensure an emergency eyewash and shower are accessible and unobstructed.[3]

  • Skin Exposure : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Exposure : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

For all exposures, provide the medical team with the name of the chemical. Your preparedness and adherence to these protocols are the most critical components of your personal safety and the integrity of your research.

References

  • Beyond Pesticides. (n.d.). Health and Environmental Effects. Retrieved from Gateway on Pesticide Hazards and Safe Pest Management.
  • Texas Department of Insurance. (2021). Chlorine Safety. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chlorine Handling and Safety. Retrieved from [Link]

  • Westlake Vinnolit. (2017, December 20). 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Regulations.gov. (n.d.). Scanned Document. Retrieved from [Link]

  • Sharda Cropchem. (2025, October 27). Sharda Spirotetramat 24% SC II - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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